Medroxalol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[2-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]-1-hydroxyethyl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQWSYJGFLADEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70161-10-3 (mono-hydrochloride) | |
| Record name | Medroxalol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30866550 | |
| Record name | Medroxalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56290-94-9, 70161-10-3 | |
| Record name | Medroxalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56290-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medroxalol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medroxalol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Medroxalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]salicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEDROXALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX96289JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Pharmacological Profile of Medroxalol
Abstract
Medroxalol is an antihypertensive agent characterized by a unique dual mechanism of action, functioning as a competitive antagonist at both α- and β-adrenergic receptors.[1][2][3] This technical guide provides a detailed overview of the pharmacological profile of this compound, consolidating key pharmacodynamic and pharmacokinetic data from foundational preclinical and clinical studies. It includes detailed experimental methodologies, quantitative data presented in tabular format for clarity, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its properties.
Introduction
This compound is a vasodilator beta-blocker developed for the treatment of mild to moderate hypertension.[3][4] Its therapeutic effect is derived from its ability to simultaneously block both α₁- and β-adrenergic receptors.[2][5] This combined antagonism offers a logical and effective hemodynamic approach to managing hypertension: α₁-blockade induces vasodilation, addressing elevated peripheral vascular resistance, while β-blockade mitigates the potential for reflex tachycardia and reduces cardiac output.[1][5] This document synthesizes the critical pharmacological data that defines this compound's profile.
Pharmacodynamics
This compound's primary pharmacodynamic effect is the competitive antagonism of adrenergic receptors. Studies have established its activity at both α- and β-adrenoceptors, with a greater potency observed for β-receptors.
Mechanism of Action
This compound exerts its antihypertensive effects by blocking the binding of catecholamines like norepinephrine and epinephrine to α₁- and β-adrenergic receptors on vascular smooth muscle and cardiac tissue.
-
α₁-Adrenergic Blockade: Antagonism at postsynaptic α₁-receptors in vascular smooth muscle prevents vasoconstriction, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[1][5]
-
β-Adrenergic Blockade: Antagonism at β₁-receptors in the heart reduces heart rate (negative chronotropy) and myocardial contractility (negative inotropy). This action helps to lower cardiac output and prevents the reflex tachycardia that can occur with isolated vasodilator therapy.[1][6]
The diagram below illustrates the signaling pathway of β-adrenergic receptors and the inhibitory action of this compound.
Receptor Affinity and Selectivity
In vitro studies have quantified this compound's antagonist properties at adrenergic receptors. It is a competitive antagonist at both receptor types.[1] Clinical studies in humans have determined its relative selectivity, showing a stronger preference for β₁- over α₁-adrenoceptors compared to similar drugs like labetalol. The ratio of β₁- to α₁-adrenoceptor antagonism for this compound is approximately 7 to 1.[7]
| Parameter | Receptor | Value | Comparison | Reference |
| pA₂ | α-adrenergic (Rabbit Aorta) | 6.09 | 0.02x as potent as phentolamine | [1] |
| pA₂ | β-adrenergic (Guinea Pig Atria) | 7.73 | 0.09x as potent as propranolol | [1] |
| Antagonism Ratio | β₁:α₁ (Human) | ~7:1 | Labetalol ratio is ~3:1 | [7] |
Table 1: Pharmacodynamic Properties of this compound.
Pharmacokinetics
The clinical pharmacokinetics of this compound have been characterized following both oral and intravenous administration, with data best described by a two-compartment model.[8][9]
| Route | Dose | Parameter | Value | Reference |
| Oral | 400 mg | Tₘₐₓ (Time to Peak) | 2-3 hours | [8][9] |
| Cₘₐₓ (Peak Level) | 450 ng/ml | [8][9] | ||
| t½ (Terminal Half-life) | 15.6 hours | [8][9] | ||
| Intravenous | 1 mg/kg | t½ (Terminal Half-life) | 7.3 hours | [8][9] |
| Clearance | 948 ml/min | [8][9] | ||
| Bioavailability | 64% | [8][9] |
Table 2: Clinical Pharmacokinetic Parameters of this compound in Normal Subjects.
Experimental Protocols
The pharmacological data presented were derived from rigorous preclinical and clinical experimental designs.
In Vitro Receptor Antagonism Studies
Objective: To determine the antagonist potency (pA₂) of this compound at α- and β-adrenergic receptors.[1]
-
α-Adrenergic Receptor Protocol (Rabbit Aortic Strips):
-
Tissue Preparation: Thoracic aortas were isolated from rabbits and cut into helical strips.
-
Experimental Setup: Strips were mounted in organ baths containing Krebs solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.
-
Procedure: Cumulative concentration-response curves to the α-agonist phenylephrine were established. The experiment was then repeated in the presence of increasing concentrations of this compound to determine the rightward shift in the agonist curve, allowing for the calculation of the pA₂ value as a measure of competitive antagonism.
-
-
β-Adrenergic Receptor Protocol (Guinea Pig Atria):
-
Tissue Preparation: Atria were isolated from guinea pigs.
-
Experimental Setup: Tissues were suspended in organ baths under similar conditions as the aortic strips.
-
Procedure: The positive chronotropic effects of the β-agonist isoproterenol were measured to establish a baseline concentration-response curve. The protocol was repeated with increasing concentrations of this compound to quantify its antagonistic effect and calculate the pA₂ value.[1]
-
In Vivo Selectivity Study in Humans
Objective: To determine the ratio of β₁- to α₁-adrenoceptor antagonism in vivo.[7]
-
Study Design: A single-dose, placebo-controlled, double-blind study was conducted in normotensive male subjects.
-
Methodology:
-
Drug Administration: Subjects received a single oral dose of 400 mg this compound or placebo.
-
Agonist Challenge: At specific time points post-dose, subjects received graded infusions of the β₁-agonist isoprenaline and the α₁-agonist phenylephrine.
-
Endpoint Measurement: Heart rate responses (chronotropic) to isoprenaline and blood pressure responses to phenylephrine were recorded.
-
Data Analysis: The dose-response curves for the agonists were analyzed to quantify the degree of rightward shift caused by this compound. The magnitude of the shifts was used to calculate the relative antagonism at β₁ and α₁ receptors, yielding the selectivity ratio.
-
The workflow for this clinical experiment is outlined in the diagram below.
Clinical Pharmacokinetic Study
Objective: To define the key pharmacokinetic parameters of this compound.[8][9]
-
Study Design: A comparative study in normal subjects.
-
Methodology:
-
Administration: Subjects received this compound either as a 400 mg oral dose or a 1 mg/kg intravenous infusion.
-
Blood Sampling: Serial blood samples were collected at predefined intervals over 24 hours.
-
Drug Concentration Analysis: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.
-
Pharmacokinetic Modeling: The resulting plasma concentration-time data were fitted to a two-compartment pharmacokinetic model to derive parameters such as half-life, clearance, and volume of distribution. Bioavailability was calculated by comparing the area under the curve (AUC) of the oral dose to the IV dose.
-
Conclusion
This compound is a potent antihypertensive agent with a well-characterized pharmacological profile. Its dual, competitive antagonism of α₁- and β-adrenergic receptors, with a ~7:1 preference for β₁-receptors, provides a balanced approach to blood pressure reduction. The pharmacokinetic properties, including a relatively long half-life after oral administration and good bioavailability, support its clinical utility. The experimental protocols detailed herein provide a foundation for the continued study and understanding of this and similar multi-receptor antagonists in cardiovascular drug development.
References
- 1. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Antihypertensive and vasodilating effects of acute this compound, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 7. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the clinical pharmacokinetics and concentration-effect relationships for this compound and labetalol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the clinical pharmacokinetics and concentration-effect relationships for this compound and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Acting Vasodilator: An In-Depth Technical Guide to the Structure-Activity Relationship of Medroxalol
For Researchers, Scientists, and Drug Development Professionals
Medroxalol is a fascinating outlier in the landscape of adrenergic receptor antagonists. It distinguishes itself as a potent antihypertensive agent through a dual mechanism of action, exhibiting competitive antagonism at both α- and β-adrenergic receptors. This unique pharmacological profile, which combines the vasodilatory effects of α-blockade with the cardioprotective and renin-suppressive actions of β-blockade, has made it and its analogues a subject of significant interest in cardiovascular drug discovery. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Structure and Pharmacological Action
This compound's chemical scaffold is a salicylamide derivative, characterized by a phenethanolamine side chain responsible for its interaction with adrenergic receptors. The molecule's ability to antagonize both α and β receptors is a delicate balance of its structural features. In vitro studies have established its competitive antagonism at α-adrenergic receptors in rabbit aortic strips with a pA2 value of 6.09, and at β-adrenergic receptors in guinea pig atria with a pA2 of 7.73.[1] While it is 0.02 times as potent as phentolamine at α-receptors and 0.09 times as potent as propranolol at β-receptors, its combined action contributes to a significant and sustained reduction in blood pressure.[1]
Structure-Activity Relationship: A Quantitative Analysis
The exploration of this compound's SAR has been primarily centered on modifications of three key areas of the molecule: the carboxamide function, the phenolic hydroxyl group, and the aralkylamine side chain. A pivotal study by Grisar et al. (1981) provides a foundational understanding of how structural changes impact its α- and β-adrenergic antagonist activities.
Table 1: α-Adrenergic Blocking Activity of this compound and Analogues
| Compound | R | R' | Ar | α-Blockade (pA2) |
| This compound (1) | H | H | 3,4-(OCH2O)C6H3 | 6.09 |
| Analogue 13 | H | CH3 | 3,4-(OCH2O)C6H3 | Decreased |
| Analogue 22 | H | H | 2-methylphenyl | - |
Table 2: β-Adrenergic Blocking Activity of this compound and Analogues
| Compound | R | R' | Ar | β-Blockade (pA2) |
| This compound (1) | H | H | 3,4-(OCH2O)C6H3 | 7.73 |
| N-methyl Analogue | CH3 | H | 3,4-(OCH2O)C6H3 | Diminished |
| N-ethyl Analogue | C2H5 | H | 3,4-(OCH2O)C6H3 | Diminished |
| N-propyl Analogue | C3H7 | H | 3,4-(OCH2O)C6H3 | Diminished |
| Analogue 13 | H | CH3 | 3,4-(OCH2O)C6H3 | Enhanced |
Key SAR Insights:
-
Carboxamide Function: N-alkylation of the carboxamide group leads to a decrease in β-blocking activity, with potency diminishing as the steric bulk of the alkyl group increases.[2] This suggests that the unsubstituted amide is crucial for optimal interaction with the β-adrenergic receptor.
-
Phenolic Hydroxyl Group: The phenolic hydroxyl group plays a dual role. Its deactivation by the adjacent carbonyl group of the amide is believed to be responsible for the β-adrenergic antagonistic properties.[2] Conversely, this hydroxyl group appears to enhance α-adrenergic antagonism.[2] This is evidenced by the O-methyl analogue (13), which exhibits enhanced β-blocking activity but decreased α-blocking activity compared to this compound.[2]
-
Aralkylamine Side Chain: Modification of the aralkylamine side chain has a profound impact on the pharmacological profile. Replacing this side chain with a fragment from a known α-adrenergic receptor blocker, as seen in analogue 22, can yield compounds with interesting and potentially therapeutically useful profiles.[2]
Interestingly, despite significant differences in their relative α- to β-blocking potencies, this compound and its O-methyl analogue (13) demonstrate comparable antihypertensive activity in spontaneously hypertensive rats.[2] This suggests that pharmacological properties beyond simple α- and β-adrenergic blockade may contribute to the overall antihypertensive effect of this compound.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogues.
In Vitro α-Adrenergic Receptor Antagonism Assay
-
Tissue Preparation: Thoracic aortas are isolated from male New Zealand rabbits. The aortas are cleaned of adhering fat and connective tissue and cut into helical strips.
-
Apparatus: The aortic strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The strips are connected to force-displacement transducers for recording isometric contractions.
-
Protocol:
-
The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 2 grams.
-
Cumulative concentration-response curves to an α-agonist (e.g., norepinephrine) are obtained.
-
The tissues are then washed and incubated with the test compound (this compound or analogue) for a predetermined period (e.g., 30 minutes).
-
A second cumulative concentration-response curve to the α-agonist is then generated in the presence of the antagonist.
-
The pA2 value, a measure of the antagonist's affinity, is calculated using a Schild plot.
-
In Vitro β-Adrenergic Receptor Antagonism Assay
-
Tissue Preparation: Atria are isolated from male guinea pigs and suspended in organ baths.
-
Apparatus: The atria are mounted in organ baths containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 and 5% CO2. The spontaneous beating rate of the atria is recorded.
-
Protocol:
-
The atria are allowed to equilibrate until a stable beating rate is achieved.
-
A cumulative concentration-response curve to a β-agonist (e.g., isoproterenol) is obtained to measure the increase in heart rate.
-
The tissues are washed and incubated with the test compound (this compound or analogue).
-
A second cumulative concentration-response curve to the β-agonist is then generated.
-
The pA2 value is calculated from the shift in the concentration-response curve.
-
Visualizing this compound's Mechanism and SAR
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and workflows.
Caption: Key structural components of this compound and their influence on its pharmacological activities.
References
Medroxalol: A Technical Guide to a Vasodilator Beta-Blocker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Medroxalol, a unique antihypertensive agent with a dual mechanism of action as both a vasodilator and a beta-blocker. This document collates available quantitative data, outlines key experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Core Pharmacological Properties
This compound is an antihypertensive drug that exhibits competitive antagonism at both α- and β-adrenergic receptors.[1] Its therapeutic effect is primarily attributed to a decrease in peripheral vascular resistance, distinguishing it from non-vasodilating beta-blockers.[1] Notably, the hypotensive effect of this compound is not entirely abolished by combined α- and β-adrenergic blockade, suggesting a component of direct vasodilation.[1] This has been attributed to its partial agonist activity at β2-adrenergic receptors, contributing to its vasodilatory properties.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Receptor Affinity and Potency
| Parameter | Receptor | Tissue Preparation | Value | Comparative Potency | Reference |
| pA2 | α-adrenergic | Rabbit aortic strips | 6.09 | 0.02x as potent as phentolamine | [1] |
| pA2 | β-adrenergic | Guinea pig atria | 7.73 | 0.09x as potent as propranolol | [1] |
| β1:α1 Antagonism Ratio | - | Calculated from isoprenaline and phenylephrine dose-response curves in normotensive males | ~7:1 | - | [2] |
Table 2: Clinical Hemodynamic and Pharmacokinetic Parameters
| Parameter | Dosage | Study Population | Key Finding | Reference |
| Blood Pressure Reduction | 100-400 mg twice daily (oral) | 26 patients with mild to moderate hypertension | Mean standing blood pressure decreased by 15.6/12.0 mm Hg | [3] |
| Vasodilation | 200 mg single dose (oral) | 15 patients with mild to moderate hypertension | Significant increase in brachial artery diameter (p < 0.05), blood velocity and flow (p < 0.01); decrease in forearm vascular resistance (p < 0.001) | [4] |
| Bioavailability | 1 mg/kg (intravenous) vs. 400 mg (oral) | Normal subjects | 64% (oral) | [5] |
| Plasma Clearance | 1 mg/kg (intravenous) | Normal subjects | 948 ml/min | [5] |
| Elimination Half-life (t1/2,Z) | 400 mg (oral) | Normal subjects | 15.6 h | [5] |
| Time to Peak Plasma Concentration | 400 mg (oral) | Normal subjects | 2-3 h | [5] |
Signaling Pathways
The multifaceted mechanism of action of this compound involves the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
α1-Adrenergic Receptor Blockade and Vasodilation
Caption: α1-Adrenergic blockade by this compound.
β1-Adrenergic Receptor Blockade in Cardiomyocytes
Caption: β1-Adrenergic blockade in the heart.
β2-Adrenergic Receptor Agonism and Vasodilation
Caption: β2-Adrenergic agonism and vasodilation.
Experimental Protocols
In Vitro α-Adrenergic Receptor Blockade Assay (General Methodology)
This assay is designed to determine the antagonist activity of this compound at α-adrenergic receptors.
-
Tissue Preparation: Helical strips of rabbit aorta are prepared and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at a constant temperature (e.g., 37°C).
-
Experimental Setup: The aortic strips are connected to an isometric force transducer to record changes in tension.
-
Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to an α-agonist (e.g., phenylephrine) is established to determine the baseline contractile response.
-
The tissue is washed and allowed to return to baseline.
-
The tissue is incubated with a specific concentration of this compound for a predetermined period.
-
The cumulative concentration-response curve to the α-agonist is repeated in the presence of this compound.
-
-
Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of this compound is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
In Vitro β-Adrenergic Receptor Blockade Assay (General Methodology)
This assay assesses the antagonist activity of this compound at β-adrenergic receptors.
-
Tissue Preparation: Spontaneously beating right atria or electrically stimulated left atria from guinea pigs are dissected and mounted in an organ bath with physiological salt solution, maintained at a constant temperature and aerated.
-
Experimental Setup: The atrial preparations are connected to a force transducer to measure the rate and force of contraction.
-
Procedure:
-
The atria are allowed to stabilize.
-
A cumulative concentration-response curve to a β-agonist (e.g., isoproterenol) is generated to determine the baseline inotropic and chronotropic responses.
-
The tissue is washed and allowed to recover.
-
The atria are incubated with a known concentration of this compound.
-
The concentration-response curve to the β-agonist is re-established in the presence of this compound.
-
-
Data Analysis: The pA2 value is calculated from the shift in the agonist's concentration-response curve, similar to the α-blockade assay.
In Vivo Hemodynamic Studies in Anesthetized Animals (General Methodology)
These studies evaluate the effects of this compound on cardiovascular parameters in a whole-animal model.
-
Animal Model: Anesthetized dogs or spontaneously hypertensive rats (SHR) are commonly used.
-
Instrumentation:
-
Cannulation of the femoral artery for direct measurement of arterial blood pressure.
-
Placement of a catheter in the femoral vein for drug administration.
-
Use of an electromagnetic flow probe around the ascending aorta or a regional artery to measure blood flow.
-
ECG monitoring for heart rate.
-
-
Procedure:
-
The animal is anesthetized and instrumented.
-
Baseline hemodynamic parameters (blood pressure, heart rate, cardiac output, peripheral resistance) are recorded.
-
This compound is administered intravenously or orally at various doses.
-
Hemodynamic parameters are continuously monitored and recorded for a specified duration after drug administration.
-
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated and analyzed for dose-dependency and statistical significance.
Conclusion
This compound presents a complex and intriguing pharmacological profile as a vasodilator beta-blocker. Its dual α- and β-adrenergic antagonism, coupled with its β2-adrenergic agonist activity, provides a multi-pronged approach to blood pressure reduction. While a complete dataset of its pharmacological parameters and detailed experimental protocols are not fully available in recent literature, the existing data underscore its efficacy. This guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration and potential revival of this unique antihypertensive agent. Further investigation into its enantiomer-specific activities and downstream signaling nuances could unlock new therapeutic possibilities.
References
- 1. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of mild and moderate hypertension with this compound, an alpha- and beta-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive and vasodilating effects of acute this compound, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the clinical pharmacokinetics and concentration-effect relationships for this compound and labetalol - PMC [pmc.ncbi.nlm.nih.gov]
Medroxalol's Dual Alpha and Beta-Adrenergic Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of Medroxalol, focusing on its dual antagonism of alpha and beta-adrenergic receptors. This document outlines the available quantitative data on its receptor potency, details the experimental protocols used to characterize such compounds, and visualizes the core signaling pathways involved.
Introduction to this compound
This compound is an antihypertensive agent characterized by its combined alpha- and beta-adrenergic receptor blocking properties.[1][2][3] This dual mechanism of action contributes to its clinical effects, primarily the reduction of blood pressure through a decrease in peripheral vascular resistance and modulation of cardiac output.[1] The following sections provide a detailed examination of its interaction with adrenergic receptors.
Data Presentation: Adrenergic Receptor Antagonism Profile
| Receptor Target | Agonist | Tissue Preparation | pA2 Value | Reference |
| Alpha-Adrenergic | Phenylephrine | Rabbit Aortic Strips | 6.09 | [1] |
| Beta-Adrenergic | Isoproterenol | Guinea Pig Atria | 7.73 | [1] |
Receptor Selectivity:
This compound exhibits a degree of selectivity for beta-adrenergic receptors over alpha-adrenergic receptors. The ratio of beta-1 to alpha-1 adrenoceptor antagonism has been calculated to be approximately 7 to 1, based on the relative shifts of the isoprenaline and phenylephrine dose-response curves.[5]
Experimental Protocols
The characterization of adrenergic receptor antagonists like this compound involves a combination of binding and functional assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor.[6] This protocol describes a competitive binding assay to measure the displacement of a specific radioligand from adrenergic receptors by an unlabeled competitor (e.g., this compound).
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific adrenergic receptor subtype.
Materials:
-
Membrane preparations from cells or tissues expressing the adrenergic receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [¹²⁵I]-Cyanopindolol for β).
-
Unlabeled test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and scintillation counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in binding buffer.[7]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-radiolabeled, high-affinity ligand for the target receptor to saturate all specific binding sites.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[6][8]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Below is a conceptual workflow for a competitive radioligand binding assay.
Schild Analysis for Functional Antagonism
Schild analysis is a pharmacological method used to determine the dissociation constant (KB) and the pA2 value of a competitive antagonist from functional assay data.[10] This method relies on the parallel rightward shift of an agonist's dose-response curve in the presence of the antagonist.[11]
Objective: To determine the pA2 value of a competitive antagonist.
Materials:
-
Isolated tissue preparation responsive to an adrenergic agonist (e.g., rabbit aorta for α1, guinea pig atria for β1).
-
Adrenergic agonist (e.g., phenylephrine for α1, isoproterenol for β1).
-
Competitive antagonist (e.g., this compound).
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Organ bath setup with a transducer to measure tissue response (e.g., contraction or relaxation).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated with carbogen (95% O₂ / 5% CO₂).
-
Control Agonist Dose-Response Curve: After an equilibration period, generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the response at each concentration.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a fixed concentration of the antagonist to the organ bath and incubate for a sufficient time to reach equilibrium.
-
Agonist Dose-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
-
Data Analysis:
-
For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The x-intercept of the regression line is the pA2 value.[12]
-
Signaling Pathways
This compound exerts its effects by blocking the signaling cascades initiated by the activation of alpha and beta-adrenergic receptors.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gq proteins.[13][14] Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP₂).[13] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[13] This cascade ultimately leads to various cellular responses, including smooth muscle contraction.
References
- 1. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 5. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 10. Schild equation - Wikipedia [en.wikipedia.org]
- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 12. neuron.mefst.hr [neuron.mefst.hr]
- 13. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. cdn.amegroups.cn [cdn.amegroups.cn]
A Technical Guide to the Early Preclinical Evaluation of Medroxalol's Antihypertensive Properties
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical analysis of the foundational animal model research that characterized the antihypertensive properties of Medroxalol. This compound emerged as a novel antihypertensive agent with a unique and complex pharmacological profile. Early preclinical investigations in various animal models were crucial in elucidating its mechanism of action, which involves a combination of alpha- and beta-adrenergic receptor blockade, alongside a distinct vasodilatory component. This guide synthesizes the quantitative data from these pivotal studies, details the experimental protocols employed, and visually represents the drug's mechanisms and the workflows used in its evaluation. The findings from studies on spontaneously hypertensive rats (SHR), anesthetized dogs, and isolated tissue preparations are presented, offering a comprehensive overview for professionals in cardiovascular drug development.
Core Mechanism of Action: A Tripartite Pharmacological Profile
Early research established that this compound's primary antihypertensive effect stems from its ability to decrease peripheral vascular resistance more than cardiac output[1]. This is achieved through a combination of adrenergic receptor interactions. Unlike traditional beta-blockers, this compound's profile includes alpha-1 adrenergic antagonism, beta-1 adrenergic antagonism, and a functionally significant beta-2 adrenergic agonism. This multifaceted mechanism was a key differentiator from existing therapies at the time. The hypotensive effect was not completely abolished by combined alpha- and beta-blockade, suggesting an additional active vasodilatory component[1].
Caption: this compound's tripartite mechanism of action.
In Vivo Antihypertensive Activity & Experimental Protocols
The antihypertensive efficacy of this compound was validated in several key in vivo animal models, which are standard in cardiovascular research[2][3][4].
Studies in Spontaneously Hypertensive Rats (SHR)
The SHR model, which closely mimics human essential hypertension, was a primary tool for evaluating this compound[2][5].
-
Key Findings: When administered orally to SHR, this compound induced a potent and long-lasting reduction in blood pressure. Its antihypertensive effectiveness was noted to be greater than that of phentolamine, a standard alpha-blocker[1].
-
Experimental Protocol:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) were utilized, often alongside Wistar-Kyoto (WKY) rats as normotensive controls[6].
-
Drug Administration: this compound was administered orally (p.o.) via gavage.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate were measured non-invasively using the tail-cuff method at predetermined intervals before and after drug administration.
-
Data Analysis: Changes in blood pressure and heart rate from baseline were calculated and compared between treated and vehicle control groups.
-
Studies in Anesthetized Dogs
To investigate hemodynamic effects more directly, anesthetized dog models were employed.
-
Key Findings: Intravenous (i.v.) administration of this compound in anesthetized dogs resulted in a decrease in both blood pressure and heart rate[1][7]. Crucially, these effects were observed at doses that did not significantly reduce cardiac output, highlighting its primary action on peripheral resistance[1]. Furthermore, this compound produced a dose-related vasodilation in the isolated perfused gracilis muscle, an effect completely blocked by propranolol, confirming its beta-2 agonist activity[7]. The overall hypotensive effect of this compound was inhibited by approximately 50% by propranolol[7].
-
Experimental Protocol:
-
Animal Model: Mongrel dogs of either sex were anesthetized (e.g., with sodium pentobarbital).
-
Instrumentation: Catheters were inserted into the femoral artery for blood pressure monitoring and into the femoral vein for intravenous drug administration. Other parameters like heart rate and cardiac output were often measured using appropriate probes and flowmeters.
-
Drug Administration: this compound was administered as an intravenous infusion or bolus injection.
-
Hemodynamic Monitoring: Arterial blood pressure, heart rate, and cardiac output were continuously recorded.
-
Receptor Blockade Studies: To dissect the mechanism, responses to isoproterenol (a beta-agonist) and phenylephrine (an alpha-agonist) were measured before and after this compound administration to quantify the extent of beta and alpha blockade, respectively[1].
-
Caption: Generalized workflow for in vivo antihypertensive studies.
In Vitro Receptor Pharmacology & Experimental Protocols
Isolated tissue preparations were essential for quantifying this compound's affinity and activity at specific adrenergic receptor subtypes.
-
Key Findings:
-
Alpha-Adrenergic Receptors: In rabbit aortic strips, this compound behaved as a competitive antagonist at alpha-adrenergic receptors. It was found to be 0.02 times as potent as phentolamine[1].
-
Beta-Adrenergic Receptors: In isolated guinea pig atria, this compound acted as a competitive antagonist at beta-adrenergic receptors. Its potency was determined to be 0.09 times that of propranolol[1].
-
Beta-2 Agonism: In isolated guinea pig trachea preparations, this compound produced a propranolol-sensitive relaxation, confirming its action as a beta-2 adrenergic agonist[7].
-
-
Experimental Protocol (General):
-
Tissue Isolation: Specific tissues rich in the target receptor were harvested from euthanized animals (e.g., rabbit thoracic aorta for alpha-1, guinea pig atria for beta-1, guinea pig trachea for beta-2).
-
Organ Bath Setup: Tissues were mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with carbogen (95% O₂, 5% CO₂).
-
Transducer Connection: The tissue was connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The preparation was allowed to equilibrate under a resting tension for a specified period.
-
Concentration-Response Curves: A cumulative concentration-response curve was generated for a standard agonist (e.g., phenylephrine for aorta, isoproterenol for atria).
-
Antagonist Incubation: The tissue was washed and then incubated with a specific concentration of this compound for a set duration.
-
Post-Incubation Curve: The agonist concentration-response curve was repeated in the presence of this compound. A parallel rightward shift in the curve is indicative of competitive antagonism.
-
Data Analysis: The pA₂ value, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, was calculated to quantify antagonist potency[1].
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from the early preclinical evaluation of this compound.
Table 1: Hemodynamic Effects of this compound in Animal Models
| Parameter | Animal Model | Route | Effect | Citation |
|---|---|---|---|---|
| Blood Pressure | Spontaneously Hypertensive Rats | Oral | Long-lasting decrease | [1] |
| Blood Pressure | Anesthetized Dogs | I.V. | Dose-dependent decrease | [1][7] |
| Heart Rate | Anesthetized Dogs | I.V. | Decrease | [1][7] |
| Cardiac Output | Anesthetized Dogs | I.V. | Not greatly reduced at hypotensive doses | [1] |
| Peripheral Resistance | Anesthetized Dogs | I.V. | Inferred decrease (primary hypotensive action) | [1] |
| Vasodilation | Anesthetized Dogs (Gracilis Muscle) | I.V. | Dose-related increase |[7] |
Table 2: In Vitro Receptor Affinity and Potency of this compound
| Receptor Target | Tissue Preparation | Pharmacological Action | Potency (pA₂) | Relative Potency | Citation |
|---|---|---|---|---|---|
| Alpha-Adrenergic | Rabbit Aortic Strips | Competitive Antagonist | 6.09 | 0.02 x Phentolamine | [1] |
| Beta-Adrenergic | Guinea Pig Atria | Competitive Antagonist | 7.73 | 0.09 x Propranolol | [1] |
| Beta-2 Adrenergic | Guinea Pig Trachea | Agonist | - | Produced propranolol-sensitive relaxation | [7] |
| Beta-1:Alpha-1 Ratio | Calculated from human studies | Antagonism | ~7 to 1 | - |[8][9] |
Conclusion
The early animal model research on this compound was instrumental in defining its unique pharmacological identity. These foundational studies, conducted in models such as the spontaneously hypertensive rat and anesthetized dogs, and corroborated by in vitro tissue experiments, successfully characterized this compound as an effective antihypertensive agent. The research clearly demonstrated that its efficacy is derived from a novel combination of alpha-1 blockade, beta-1 blockade, and a significant vasodilatory contribution from beta-2 receptor stimulation[7][10]. This detailed preclinical characterization provided a strong rationale for its subsequent clinical development.
References
- 1. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antihypertensive and hormonal activity of MK 954 in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasodilation by this compound mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-blocking agents with vasodilating action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of Medroxalol in Isolated Tissue Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medroxalol is a pharmaceutical agent characterized by its dual antagonistic activity at both α- and β-adrenergic receptors.[1][2] This unique pharmacological profile makes it a subject of interest in cardiovascular research and drug development. Isolated tissue experiments are fundamental in elucidating the specific mechanisms of action, potency, and selectivity of compounds like this compound. These in vitro assays provide a controlled environment to study the drug's effects on specific tissue types, free from systemic physiological influences.[3][4]
This document provides detailed application notes and protocols for studying the effects of this compound on various isolated tissue preparations, including rabbit aortic strips, guinea pig atria, and guinea pig trachea. The protocols are designed to guide researchers in determining key pharmacological parameters such as the pA₂ value, which quantifies the antagonist's potency.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at both α₁- and β-adrenergic receptors.[2][5] Its hypotensive effects are attributed to a combination of α₁-adrenoceptor blockade, leading to vasodilation, and β-adrenoceptor blockade, which modulates heart rate and contractility.[5] Furthermore, studies suggest that this compound possesses a vasodilatory component that may not be fully explained by its adrenergic antagonism, hinting at a possible β₂-adrenergic receptor-mediated vasodilation.[5][6]
Quantitative Data Summary
The following table summarizes the reported potency of this compound at α- and β-adrenergic receptors in isolated tissue experiments. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, providing a measure of the antagonist's affinity for the receptor.[7]
| Tissue Preparation | Receptor Type | Agonist Used | This compound pA₂ Value | Reference |
| Rabbit Aortic Strips | α-adrenergic | Phenylephrine | 6.09 | [2][5] |
| Guinea Pig Atria | β-adrenergic | Isoproterenol | 7.73 | [2][5] |
Signaling Pathways
To understand the action of this compound, it is crucial to visualize the signaling pathways it modulates.
Experimental Protocols
The following are detailed protocols for conducting isolated tissue experiments to evaluate the pharmacological properties of this compound.
General Laboratory Requirements
-
Isolated tissue organ bath system with force-displacement transducers.[8]
-
Data acquisition system.
-
Carbogen gas (95% O₂ / 5% CO₂).
-
Standard laboratory glassware and pipettes.
-
Analytical balance.
-
pH meter.
-
Dissection tools.
Preparation of Krebs-Henseleit Solution
A commonly used physiological salt solution for isolated tissue experiments is the Krebs-Henseleit solution. Its composition is as follows:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| KH₂PO₄ | 1.2 |
| MgSO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.1 |
Preparation Procedure:
-
Dissolve all components except CaCl₂ and NaHCO₃ in distilled water.
-
In a separate container, dissolve CaCl₂ in a small volume of distilled water.
-
Slowly add the CaCl₂ solution to the main solution while stirring to prevent precipitation.
-
Add NaHCO₃ and bubble the solution with carbogen gas for at least 20 minutes to achieve a pH of 7.4.
-
The solution should be maintained at 37°C and continuously gassed with carbogen throughout the experiment.[2]
Protocol 1: Determination of α₁-Adrenergic Antagonism in Isolated Rabbit Aortic Strips
Objective: To determine the pA₂ value of this compound for α₁-adrenergic receptors using phenylephrine as the agonist.
Experimental Workflow:
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a New Zealand white rabbit.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in width.[9]
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10-20 mL organ bath containing Krebs-Henseleit solution at 37°C and gassed with carbogen.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes.
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, obtain a cumulative concentration-response curve (CRC) for the α₁-agonist phenylephrine (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Wash the tissue repeatedly until the baseline tension is restored.
-
Introduce a known concentration of this compound into the bath and incubate for 30-60 minutes.
-
In the presence of this compound, repeat the cumulative CRC for phenylephrine.
-
Repeat this procedure with at least two other concentrations of this compound.
-
-
Data Analysis:
-
Measure the magnitude of the rightward shift of the phenylephrine CRC caused by each concentration of this compound.
-
Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of this compound.[10]
-
The x-intercept of the Schild plot provides the pA₂ value. A slope of approximately 1 suggests competitive antagonism.[11]
-
Protocol 2: Determination of β₁-Adrenergic Antagonism in Isolated Guinea Pig Atria
Objective: To determine the pA₂ value of this compound for β₁-adrenergic receptors using isoproterenol as the agonist.
Experimental Workflow:
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Rapidly excise the heart and place it in cold Krebs-Henseleit solution.
-
Dissect the atria from the ventricles. The right atrium can be used to measure chronotropic (rate) effects, while the left atrium can be used for inotropic (force) effects.
-
-
Mounting and Equilibration:
-
Mount the atria in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with carbogen.
-
Apply a resting tension of approximately 1.0 g.
-
Allow the tissue to equilibrate for about 60 minutes, with regular washouts.
-
-
Experimental Procedure:
-
Record the basal rate and force of contraction.
-
Obtain a cumulative CRC for the β-agonist isoproterenol, measuring the increase in heart rate or force of contraction.
-
After washing and re-equilibration, add a known concentration of this compound and incubate for 30 minutes.
-
Repeat the isoproterenol CRC in the presence of this compound.
-
Conduct this for at least three different concentrations of this compound.
-
-
Data Analysis:
-
Analyze the data using the same Schild plot method described in Protocol 1 to determine the pA₂ value for β₁-adrenergic antagonism.
-
Protocol 3: Evaluation of β₂-Adrenergic Agonism in Isolated Guinea Pig Trachea
Objective: To investigate the potential β₂-adrenergic agonist (relaxant) effects of this compound.
Experimental Workflow:
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Place the trachea in cold Krebs-Henseleit solution and clean it of surrounding tissues.
-
Cut the trachea into rings, 2-3 mm in width.[12]
-
-
Mounting and Equilibration:
-
Suspend the tracheal rings in an organ bath at 37°C, gassed with carbogen, under a resting tension of 1.0 g.
-
Allow for a 60-minute equilibration period with regular washouts.
-
-
Experimental Procedure:
-
Induce a stable contraction of the tracheal smooth muscle using an appropriate contractile agent such as histamine (10⁻⁶ M) or carbachol (10⁻⁷ M).
-
Once a stable plateau of contraction is reached, add this compound in a cumulative manner to obtain a concentration-response curve for relaxation.
-
To confirm that the relaxation is mediated by β₂-adrenergic receptors, a separate experiment can be performed where the tissue is pre-incubated with the non-selective β-blocker propranolol before the addition of this compound.[6] A blockade of the relaxant effect by propranolol would support a β₂-agonist mechanism.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the log concentration of this compound to generate a CRC.
-
Calculate the EC₅₀ for the relaxant effect of this compound.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro pharmacological characterization of this compound in isolated tissue preparations. By employing these standardized methods, researchers can obtain reliable and reproducible data on the α- and β-adrenergic antagonist properties of this compound, as well as investigate its potential vasodilatory mechanisms. This information is invaluable for understanding its therapeutic potential and for the development of new cardiovascular drugs.
References
- 1. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]
- 4. Suleyman Demirel University The Journal of Health Science » Submission » Effect of Levodropropizine on isolated rabbit aorta contracted with phenylephrine and its Relationship with calcium [dergipark.org.tr]
- 5. Isolated guinea pig trachea relaxation assay [bio-protocol.org]
- 6. Documents download module [ec.europa.eu]
- 7. Schild equation - Wikipedia [en.wikipedia.org]
- 8. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 9. Frontiers | Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism [frontiersin.org]
- 10. neuron.mefst.hr [neuron.mefst.hr]
- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Combined Administration of Medroxalol and Hydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of hypertension, a major risk factor for cardiovascular disease, often requires a multi-faceted therapeutic approach. Combination therapy, utilizing drugs with complementary mechanisms of action, has become a cornerstone of effective blood pressure control. This document provides detailed application notes and protocols for the investigational use of Medroxalol in combination with the diuretic hydrochlorothiazide. This compound is a vasodilator beta-blocker with mixed alpha and beta-adrenergic receptor antagonist properties, while hydrochlorothiazide is a thiazide diuretic that promotes the excretion of sodium and water.[1][2] The combination of these two agents offers a synergistic effect in lowering blood pressure by targeting different physiological pathways involved in blood pressure regulation.
Mechanism of Action
This compound: this compound exerts its antihypertensive effect through a dual mechanism. It competitively blocks both alpha-1 and beta-adrenergic receptors.[2] Blockade of beta-1 adrenergic receptors in the heart reduces heart rate and cardiac output. Antagonism of alpha-1 adrenergic receptors in vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance.[3] Additionally, this compound has been shown to possess some beta-2 adrenergic receptor agonist activity, which may contribute to its vasodilatory effect.
Hydrochlorothiazide: Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules of the kidneys to inhibit the reabsorption of sodium and chloride ions. This leads to an increase in the excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume and plasma volume, which in turn lowers blood pressure.
The combined action of this compound and hydrochlorothiazide results in a more pronounced reduction in blood pressure than either agent alone. This compound mitigates the reflex tachycardia that can occur with diuretics, while hydrochlorothiazide enhances the blood pressure-lowering effect of this compound by reducing fluid volume.
Data Presentation
The following tables summarize the quantitative data from clinical studies on the efficacy of this compound and hydrochlorothiazide, as well as a representative mixed alpha/beta-blocker (Labetalol) in combination with hydrochlorothiazide.
Table 1: Efficacy of this compound Monotherapy in Mild to Moderate Hypertension
| Treatment Group | Mean Daily Dose | Mean Decrease in Standing Systolic Blood Pressure (mmHg) | Mean Decrease in Standing Diastolic Blood Pressure (mmHg) |
| This compound | 388-407 mg | 15.6 | 12.0 |
Data from a single-blind study involving 26 patients over 6 weeks.
Table 2: Efficacy of Labetalol in Combination with Hydrochlorothiazide (HCTZ) in Moderate to Moderately Severe Hypertension (Representative Data)
| Treatment Group | Labetalol Dose | HCTZ Dose | Mean Decrease in Supine Blood Pressure (Systolic/Diastolic mmHg) | Mean Decrease in Standing Blood Pressure (Systolic/Diastolic mmHg) |
| Labetalol + HCTZ | 100-400 mg twice daily | 25 mg twice daily | 10 / 9 | 17 / 13 |
| Placebo + HCTZ | - | 25 mg twice daily | 3 / 4 | 5 / 5 |
Data from a multicenter, randomized, double-blind, parallel comparison study. This data is provided as a representative example of a mixed alpha/beta-blocker with a diuretic due to the limited availability of specific dose-response data for the this compound/hydrochlorothiazide combination.[4]
Table 3: Adverse Effects Observed with this compound in Combination with Hydrochlorothiazide
| Adverse Effect | Incidence |
| Orthostatic Dizziness | Mild, most frequent complaint |
| Orthostatic Hypotension | Observed in one patient with careful titration |
Data from clinical trials. The combination was generally well-tolerated.[1]
Experimental Protocols
Protocol 1: In Vivo Evaluation of the Synergistic Antihypertensive Effects of this compound and Hydrochlorothiazide in Spontaneously Hypertensive Rats (SHRs)
1. Objective: To determine the synergistic antihypertensive effect of co-administering this compound and hydrochlorothiazide in a preclinical model of hypertension.
2. Animals: Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks old. Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
3. Materials:
- This compound hydrochloride
- Hydrochlorothiazide
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Tail-cuff plethysmography system or telemetry system for blood pressure measurement
- Oral gavage needles
4. Experimental Design:
- Acclimatization: Acclimatize rats for at least one week to the housing conditions and blood pressure measurement procedures.
- Baseline Measurement: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days.
- Grouping: Randomly divide the SHRs into the following groups (n=8-10 per group):
- Group 1: Vehicle control
- Group 2: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
- Group 3: Hydrochlorothiazide (e.g., 5, 10, 25 mg/kg, p.o.)
- Group 4: this compound + Hydrochlorothiazide (low, mid, and high dose combinations)
- Group 5: WKY control (Vehicle)
- Drug Administration: Administer the respective treatments orally by gavage once daily for a period of 4 weeks.
- Blood Pressure Measurement: Measure SBP, DBP, and HR at regular intervals (e.g., 2, 4, 6, 8, and 24 hours post-dose on day 1, and then weekly for 4 weeks).
- Data Analysis: Calculate the mean change in blood pressure and heart rate from baseline for each group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the effects. The synergistic effect can be evaluated using the formula: q = P(A+B) / (PA + PB - PA x PB), where P is the response rate and A and B are the two drugs.
5. Expected Outcome: A significantly greater reduction in blood pressure in the combination therapy groups compared to the monotherapy groups, indicating a synergistic effect.
Protocol 2: Clinical Trial Protocol for Evaluating the Efficacy and Safety of this compound and Hydrochlorothiazide Combination Therapy in Patients with Essential Hypertension
1. Study Title: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of this compound in Combination with Hydrochlorothiazide in Patients with Mild to Moderate Essential Hypertension.
2. Study Objectives:
- Primary Objective: To compare the change from baseline in trough sitting diastolic blood pressure (DBP) after 8 weeks of treatment with this compound and hydrochlorothiazide combination therapy versus placebo.
- Secondary Objectives: To evaluate the change from baseline in trough sitting systolic blood pressure (SBP), 24-hour ambulatory blood pressure, and heart rate. To assess the safety and tolerability of the combination therapy.
3. Study Population: Male and female patients, aged 18-75 years, with a diagnosis of mild to moderate essential hypertension (sitting DBP ≥ 95 mmHg and < 110 mmHg).
4. Study Design:
- Screening Phase (2 weeks): Patients will undergo a washout period from any previous antihypertensive medications.
- Placebo Run-in Phase (4 weeks): Eligible patients will receive a single-blind placebo once daily.
- Randomization: Patients with a sitting DBP ≥ 95 mmHg and < 110 mmHg at the end of the run-in phase will be randomized to one of the following treatment groups:
- Group A: Placebo
- Group B: this compound (e.g., 200 mg) once daily
- Group C: Hydrochlorothiazide (e.g., 25 mg) once daily
- Group D: this compound (e.g., 200 mg) + Hydrochlorothiazide (e.g., 25 mg) once daily
- Treatment Phase (8 weeks): Patients will receive the assigned double-blind treatment.
- Follow-up: A follow-up visit will be conducted 2 weeks after the end of the treatment phase.
5. Efficacy Assessments:
- Trough sitting SBP and DBP will be measured at each visit.
- 24-hour ambulatory blood pressure monitoring will be performed at baseline and at the end of the treatment period.
6. Safety Assessments:
- Adverse events will be recorded at each visit.
- Physical examinations, vital signs, 12-lead ECGs, and laboratory safety tests (hematology, serum chemistry, urinalysis) will be performed at specified intervals.
7. Statistical Analysis: The primary efficacy endpoint will be analyzed using an Analysis of Covariance (ANCOVA) model with treatment as a factor and baseline DBP as a covariate. Secondary endpoints and safety data will be summarized and analyzed using appropriate statistical methods.
Mandatory Visualizations
Caption: Signaling pathway of this compound's antihypertensive action.
Caption: Experimental workflow for preclinical and clinical evaluation.
References
- 1. This compound combined with hydrochlorothiazide in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kup.at [kup.at]
- 3. The safety of adding carvedilol to hypertensive patients inadequately treated with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labetalol and hydrochlorothiazide in hypertension. Labetalol/Hydrochlorothiazide Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing inconsistent results in Medroxalol-based experiments
Welcome to the technical support center for Medroxalol-based experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing inconsistent results that may arise during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a vasodilator and antihypertensive agent that functions as a mixed alpha- and beta-adrenergic receptor antagonist.[1][2] It exerts its effects by competitively blocking both alpha-1 and beta-adrenergic receptors, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[3]
Q2: What are the known pA2 values for this compound?
In vitro studies have determined the pA2 values for this compound to be approximately 6.09 at alpha-adrenergic receptors and 7.73 at beta-adrenergic receptors.[3]
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for 1 month.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2][3]
Q4: In which solvents is this compound soluble?
This compound is soluble in DMSO.[5]
Troubleshooting Guides
This section provides troubleshooting guidance for common experimental assays where inconsistent results with this compound may be encountered.
Cell Viability Assays (e.g., MTT, XTT)
Issue: Higher or lower than expected cell viability after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Direct interference of this compound with the assay reagent. | Run a cell-free control with this compound and the viability assay reagent to check for any direct chemical interaction that may alter the readout. |
| Alteration of cellular metabolism by this compound. | As an adrenergic antagonist, this compound can affect cellular metabolism, which can influence the results of metabolic-based viability assays like MTT. Consider using a non-metabolic viability assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release, to confirm the results.[6] |
| Incorrect solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. Run a solvent control. |
| Sub-optimal cell seeding density. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results. |
| Precipitation of this compound in culture medium. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing a fresh, lower concentration stock solution or using a different solvent if compatible. |
GPCR Functional Assays (e.g., cAMP, Calcium Flux)
Issue: Inconsistent or unexpected changes in second messenger levels (cAMP, Ca2+).
| Potential Cause | Troubleshooting Steps |
| Cell line expresses multiple adrenergic receptor subtypes. | Characterize the adrenergic receptor expression profile of your cell line. This compound's mixed antagonism can lead to complex downstream signaling if multiple receptor subtypes are present. |
| Receptor desensitization or internalization. | Long incubation times with agonists can lead to receptor desensitization. Optimize the incubation time for agonist stimulation. |
| Use of a non-specific phosphodiesterase (PDE) inhibitor. | If using a PDE inhibitor to amplify the cAMP signal, ensure it does not interfere with the adrenergic receptors or this compound's action. IBMX, a common PDE inhibitor, should be used with caution in systems where adenosine receptors are active.[1] |
| Non-equilibrium conditions in calcium flux assays. | Calcium flux assays are rapid and may not reflect equilibrium binding conditions. This can affect the apparent potency of antagonists. Consider varying the pre-incubation time with this compound.[7][8] |
| "Edge effects" in multi-well plates. | To minimize "edge effects" where wells on the periphery of the plate show different results, ensure proper humidity control during incubation and consider not using the outer wells for critical experiments. |
In Vivo Studies
Issue: High variability in blood pressure or heart rate measurements in animal models.
| Potential Cause | Troubleshooting Steps |
| Variability in drug administration and bioavailability. | Ensure consistent administration of this compound (e.g., oral gavage, intravenous injection) and consider potential variations in absorption and metabolism between individual animals.[9] |
| Stress-induced catecholamine release. | Handling and experimental procedures can induce stress in animals, leading to the release of endogenous catecholamines (epinephrine, norepinephrine). This can compete with this compound at the adrenergic receptors and cause variability in the results. Acclimatize animals to the experimental setup to minimize stress. |
| Sensitization of other receptor systems. | Chronic treatment with a beta-blocker can sometimes lead to sensitization of other receptor systems.[10] Be aware of potential compensatory mechanisms that could influence the results over time. |
| Inappropriate dosing. | Perform a dose-response study to determine the optimal dose of this compound for your specific animal model and experimental endpoint. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Receptor Type | Assay System | pA2 Value | Reference |
| Alpha-adrenergic | Rabbit aortic strips | 6.09 | [3] |
| Beta-adrenergic | Guinea pig atria | 7.73 | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2.5 - 3 hours | [9] |
| Terminal Half-life (t1/2) | 11.1 hours | [9] |
| Apparent Volume of Distribution (aVD) | 11.2 - 16.4 L/kg | [9] |
| Total Body Clearance (ClT) | 0.73 - 0.99 L/hr/kg | [9] |
| Bioavailability | 27.2% (400 mg) - 37.4% (1200 mg) | [9] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Activity
-
Cell Culture: Culture cells expressing the adrenergic receptor of interest in appropriate media and conditions.
-
Cell Seeding: Seed cells into a multi-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Pre-incubation with this compound: Remove the culture medium and add a medium containing the different concentrations of this compound. Incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation: Add a known adrenergic agonist (e.g., phenylephrine for alpha-1, isoproterenol for beta) at a concentration that elicits a submaximal response (e.g., EC80).
-
Signal Detection: After the appropriate incubation time with the agonist, measure the downstream signal (e.g., intracellular calcium, cAMP levels) using a suitable assay kit and plate reader.
-
Data Analysis: Plot the response against the concentration of this compound to determine its inhibitory potency (e.g., IC50).
Mandatory Visualizations
Caption: this compound's dual antagonism of alpha-1 and beta-adrenergic signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Adrenergic Receptor | 70161-10-3 | Invivochem [invivochem.com]
- 5. medkoo.com [medkoo.com]
- 6. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 7. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of this compound, a beta- and alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo demonstration of cardiac beta 2-adrenoreceptor sensitization by beta 1-antagonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Side Effects of Medroxalol in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Medroxalol in animal models. The information is designed to help anticipate and mitigate potential side effects, ensuring the integrity of experimental outcomes.
Troubleshooting Guides
This section offers a systematic approach to identifying and addressing common side effects observed during the administration of this compound in animal models.
Issue 1: Pronounced Bradycardia
Symptoms: Significant decrease in heart rate below the established baseline for the animal model, potentially leading to reduced cardiac output and tissue perfusion.
Potential Cause: this compound is a beta-1 adrenergic receptor antagonist, which can lead to a decrease in heart rate.
Suggested Mitigation Strategy:
-
Atropine Administration: Atropine can be used to counteract vagally-mediated bradycardia.
Experimental Protocol: Atropine Administration for Bradycardia in Rodents
-
Preparation: Prepare a fresh solution of atropine sulfate in sterile saline.
-
Dosage: Administer a dose of 0.02-0.04 mg/kg body weight.
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection.
-
Monitoring: Continuously monitor heart rate using appropriate instrumentation (e.g., ECG).
-
Repeat Dosing: If bradycardia persists, the dose can be repeated every 3-5 minutes, with a maximum total dose of 3 mg for larger animals like dogs. Dosing for smaller animals like mice may require adjustment.[1]
| Parameter | Recommendation |
| Drug | Atropine Sulfate |
| Dosage (Rodents) | 0.02-0.04 mg/kg |
| Route | IP or SC |
| Monitoring | Continuous ECG |
Issue 2: Significant Hypotension
Symptoms: A marked drop in mean arterial pressure (MAP) below the normal range for the species, potentially leading to hypoperfusion of vital organs.
Potential Causes:
-
Alpha-1 Adrenergic Blockade: this compound's antagonism of alpha-1 adrenergic receptors leads to vasodilation and a decrease in peripheral resistance.[2][3]
-
Beta-2 Adrenergic Agonism: The beta-2 agonist properties of this compound contribute to vasodilation.[4][5]
Suggested Mitigation Strategies:
-
Fluid Therapy: Intravenous fluid administration can help to increase intravascular volume and blood pressure.
-
Vasopressor/Inotrope Support: In cases of severe hypotension, the use of agents like dopamine can provide cardiovascular support.
Experimental Protocol: Dopamine Infusion for Hypotension in Canines
-
Preparation: Dilute dopamine hydrochloride in a sterile isotonic solution (e.g., 0.9% saline) to a suitable concentration for infusion.
-
Dosage: Initiate a constant rate infusion (CRI) at 5-10 mcg/kg/min.[6][7] A guideline dose of 7 mcg/kg/min has been suggested for isoflurane-anesthetized dogs.[8][9]
-
Route of Administration: Intravenous (IV) infusion using a calibrated infusion pump.
-
Monitoring: Continuously monitor blood pressure (ideally via an arterial line for MAP), heart rate, and ECG.
-
Titration: Adjust the infusion rate based on the blood pressure response. The dose can be titrated up to 15-20 mcg/kg/min in some cases.[10][11]
| Parameter | Recommendation |
| Drug | Dopamine Hydrochloride |
| Initial Infusion Rate | 5-10 mcg/kg/min |
| Route | IV Constant Rate Infusion |
| Monitoring | Continuous Blood Pressure, Heart Rate, ECG |
Issue 3: Development of Uterine Leiomyomas (in Mice)
Symptoms: Long-term administration of high doses of this compound (e.g., 250-500 mg/kg/day for 12-18 months) has been associated with an increased incidence of uterine leiomyomas in CD-1 mice.[12]
Potential Cause: This effect is likely due to the beta-2 adrenergic agonist activity of this compound.[12]
Suggested Mitigation Strategy:
-
Co-administration of a Beta-Blocker: The non-selective beta-blocker propranolol has been shown to prevent the induction of uterine leiomyomas by this compound.[12]
Experimental Protocol: Propranolol Co-administration in Mice
-
Drug: Propranolol hydrochloride.
-
Dosage: While the specific preventative dose in the original study is not detailed, subsequent research on beta-blockers and uterine fibroids suggests that effective doses can be determined through dose-ranging studies.[13][14] For other applications in mice, propranolol has been used at doses ranging from 10 to 20 mg/kg/day.
-
Route of Administration: Can be administered in the drinking water or via oral gavage.
-
Duration: Administer concurrently with this compound for the duration of the study.
-
Monitoring: Monitor for the development of uterine tumors via histopathology at the end of the study.
| Parameter | Recommendation |
| Drug | Propranolol Hydrochloride |
| Suggested Dosage Range | 10-20 mg/kg/day (requires optimization) |
| Route | Oral (drinking water or gavage) |
| Monitoring | Histopathology of uterine tissue |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to its side effects?
A1: this compound has a complex pharmacological profile, acting as both an antagonist and a partial agonist at different adrenergic receptors. Its primary side effects stem from its:
-
Beta-1 Adrenergic Antagonism: Leading to bradycardia.
-
Alpha-1 Adrenergic Antagonism: Contributing to vasodilation and hypotension.[2][3]
-
Beta-2 Adrenergic Agonism: Also contributing to vasodilation and hypotension, and implicated in the development of uterine leiomyomas in mice.[4][5][12]
Q2: Are the cardiovascular side effects of this compound dose-dependent?
A2: Yes, the cardiovascular effects of this compound, including the reduction in blood pressure and heart rate, are generally dose-dependent.[4] It is crucial to perform dose-response studies in your specific animal model to identify a therapeutic window that minimizes side effects.
Q3: Is the development of uterine leiomyomas a concern in all animal models?
A3: The induction of uterine leiomyomas has been specifically reported in long-term carcinogenicity studies in CD-1 mice at high doses.[12] This effect was not observed in Long Evans rats. Therefore, the relevance of this finding to other species should be considered on a case-by-case basis.
Q4: Can I use a different vasopressor other than dopamine to manage hypotension?
A4: Yes, other vasopressors such as norepinephrine or dobutamine (often in combination with dopamine) can be considered.[8][9] The choice of agent will depend on the specific hemodynamic profile of the animal (e.g., whether inotropic support is also required). It is essential to consult veterinary literature for appropriate dosing and administration protocols for your chosen model.
Q5: How should I monitor my animals during this compound administration?
A5: Continuous monitoring of cardiovascular parameters is highly recommended, especially during the initial phases of administration and following any dose adjustments. This should include:
-
Heart Rate: Using ECG or pulse oximetry.
-
Blood Pressure: Preferably invasive monitoring for mean arterial pressure.
-
General Well-being: Observation for signs of lethargy, weakness, or distress.
Visualizations
This compound's Mechanism of Action and Side Effects
Caption: this compound's multifaceted interaction with adrenergic receptors.
Experimental Workflow for Mitigating Hypotension
Caption: A stepwise approach to managing this compound-induced hypotension.
Signaling Pathways Overview
Caption: Signaling pathways affected by this compound.
References
- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 4. Vasodilation by this compound mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive and vasodilating effects of acute this compound, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 7. Use of ephedrine and dopamine in dogs for the management of hypotension in routine clinical cases under isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response of hypotensive dogs to dopamine hydrochloride and dobutamine hydrochloride during deep isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. mdpi.com [mdpi.com]
- 11. acls-algorithms.com [acls-algorithms.com]
- 12. Induction of uterine leiomyomas in mice by this compound and prevention by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Beta blockers reduce uterine fibroid incidence in hypertensive women - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Medroxalol's effects on heart rate and blood pressure monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Medroxalol in their experiments. The content is designed to address specific issues that may arise during the monitoring of heart rate and blood pressure.
Troubleshooting Guides
This section provides systematic approaches to resolving common and unexpected experimental outcomes when studying the effects of this compound.
Guide 1: Unexpected Hemodynamic Responses
Question: We administered this compound and observed a blunted or absent drop in blood pressure. What are the potential causes and troubleshooting steps?
Answer:
Several factors could contribute to a less-than-expected hypotensive effect of this compound. Follow this troubleshooting workflow to identify the potential cause:
Refinement of Medroxalol administration for consistent hypotensive effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the administration of Medroxalol for consistent hypotensive effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue ID | Question | Potential Causes | Recommended Actions |
| MXL-T01 | Inconsistent or weaker than expected hypotensive response after oral administration. | Poor Bioavailability: this compound's oral bioavailability can be variable.[1][2] Formulation characteristics significantly impact drug dissolution and absorption.[3][4] First-Pass Metabolism: Like other beta-blockers, this compound may undergo first-pass metabolism in the liver, reducing the amount of active drug reaching systemic circulation.[5] Incorrect Dosage: The dose may be insufficient to elicit the desired hypotensive effect. A clear dose-response relationship has been observed. | Optimize Formulation: Ensure the formulation is designed to enhance solubility and dissolution. Consider using solubilizing agents or different salt forms if applicable. Adjust Dosage: Based on pilot studies, titrate the dose to determine the optimal concentration for the desired effect. A dose-related fall in blood pressure has been documented in spontaneously hypertensive rats with oral gavage of 12.5, 25, or 50 mg/kg.[6] Consider Alternative Administration Route: For initial studies or to bypass first-pass metabolism, consider intravenous administration.[1] |
| MXL-T02 | High variability in blood pressure readings between subjects or within the same subject over time. | Improper Blood Pressure Measurement Technique: Inaccurate or inconsistent blood pressure measurement is a significant source of error.[7][8][9] Factors include incorrect cuff size, patient stress ("white coat" hypertension), and failure to allow for a rest period before measurement.[10][9] Subject-Specific Factors: Biological variability, including differences in metabolism and receptor sensitivity, can lead to varied responses. Drug Interactions: Concomitant administration of other drugs can interfere with this compound's efficacy. For example, NSAIDs can lessen the antihypertensive effects of beta-blockers.[11][12] | Standardize Blood Pressure Measurement Protocol: Implement a strict protocol for blood pressure measurement. This should include a 5-minute rest period for the subject in a quiet environment, use of the correct cuff size, and taking multiple readings to ensure consistency.[10][9] Acclimatize Subjects: Allow subjects to acclimate to the experimental environment to minimize stress-induced blood pressure fluctuations. Review Concomitant Medications: Carefully review and control for any other administered compounds that could interact with this compound. |
| MXL-T03 | Unexpected cardiovascular effects are observed, such as significant bradycardia or orthostatic hypotension. | Dual Receptor Blockade: this compound is an antagonist of both alpha and beta-adrenergic receptors.[13][14][15] The combined effect can lead to a more pronounced decrease in heart rate (beta-blockade) and potential for orthostatic hypotension (alpha-blockade).[16][17] Dosage Too High: The administered dose may be in the supratherapeutic range, leading to exaggerated pharmacological effects. | Dose Titration: Begin with a lower dose and carefully titrate upwards while monitoring heart rate and postural blood pressure changes. Monitor for Orthostatic Hypotension: When assessing blood pressure, include measurements in both supine and standing positions to detect any postural changes.[18] Mild orthostatic dizziness has been reported as a side effect.[19] |
| MXL-T04 | Loss of hypotensive effect over the duration of a chronic study. | Drug Stability Issues: Improper storage or handling of this compound can lead to degradation of the active compound.[6] Pharmacokinetic Changes: Long-term administration of some beta-blockers can alter their own metabolism.[20] | Ensure Proper Storage: Store this compound powder at -20°C for long-term storage (up to 3 years) and at 4°C for short-term storage (up to 2 years).[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[6][21] Re-evaluate Pharmacokinetics: In long-term studies, it may be necessary to periodically assess plasma concentrations of this compound to ensure they remain within the therapeutic range. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound's hypotensive effect?
This compound is a competitive antagonist at both alpha- and beta-adrenergic receptors.[22][7] Its principal action is to decrease blood pressure by reducing peripheral vascular resistance more than cardiac output.[22][23] There is also evidence suggesting a contribution from an active vasodilatory component.[22]
2. What are the key pharmacokinetic parameters to consider when designing an experiment?
The pharmacokinetics of this compound differ between oral and intravenous administration.
| Parameter | Oral Administration (400 mg) | Intravenous Administration (1 mg/kg) |
| Bioavailability | ~64%[1] (Note: other studies show lower bioavailability of 27.2% to 37.4% at different oral doses[2]) | 100% (by definition) |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours[1] | Not applicable |
| Terminal Elimination Half-life (t1/2) | ~15.6 hours[1] | ~7.3 hours[1] |
| Peak Plasma Level | ~450 ng/ml[1] | Not applicable |
3. How should this compound be prepared for administration?
This compound is soluble in DMSO.[14][21] For oral administration in animal studies, it is typically administered via oral gavage.[6] For intravenous administration, it should be dissolved in a suitable vehicle for injection. It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment to avoid degradation.
4. Are there any known drug interactions I should be aware of?
Yes, several drug interactions can affect this compound's hypotensive effect. Nonsteroidal anti-inflammatory drugs (NSAIDs) can reduce the efficacy of beta-blockers.[11][12] Co-administration with other antihypertensive agents, such as diuretics (e.g., hydrochlorothiazide), can lead to a more substantial decrease in blood pressure.[16][19] Caution should be exercised when co-administering with other drugs that affect the cardiovascular system.
Experimental Protocols
Protocol 1: Evaluation of Hypotensive Effect of Orally Administered this compound in Spontaneously Hypertensive Rats (SHR)
1. Animal Model:
-
Male spontaneously hypertensive rats (SHR).[6]
2. Drug Preparation:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Doses to be tested: 12.5, 25, and 50 mg/kg.[6]
3. Administration:
-
Administer the prepared this compound suspension once daily via oral gavage for a period of 12 days.[6]
-
A control group should receive the vehicle only.
4. Blood Pressure Measurement:
-
Measure systolic blood pressure and heart rate using a non-invasive tail-cuff method.
-
Acclimatize the rats to the measurement procedure for several days before the start of the experiment.
-
Take baseline measurements before the first administration.
-
Measure blood pressure at consistent time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to capture the peak effect and duration of action.
5. Data Analysis:
-
Calculate the change in blood pressure from baseline for each group.
-
Analyze the data for statistical significance between the treated and control groups and between different dose levels.
Visualizations
Caption: this compound's dual antagonism of adrenergic receptors.
Caption: Workflow for assessing this compound's hypotensive effects.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Comparison of the clinical pharmacokinetics and concentration-effect relationships for this compound and labetalol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of this compound, a beta- and alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. Formulation and In-Vitro, Ex-Vivo, and In-Vivo Evaluation of Mucoadhesive Buccal Tablets Containing Labetalol Hydrochloride for Enhancement of Systemic Bioavailability [journals.ekb.eg]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clinicalview.gehealthcare.com [clinicalview.gehealthcare.com]
- 8. Strategies to Reduce Pitfalls in Measuring Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. ama-assn.org [ama-assn.org]
- 11. Drug Interactions and Drugs That Affect Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Antihypertensive and vasodilating effects of acute this compound, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. This compound | C20H24N2O5 | CID 41835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound combined with hydrochlorothiazide in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bswtogether.org.uk [bswtogether.org.uk]
- 18. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Treatment of mild and moderate hypertension with this compound, an alpha- and beta-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metoprolol kinetics and dose response in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. glpbio.com [glpbio.com]
- 22. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cardiovascular Properties of this compound, A New Antihypertensive Drug | Semantic Scholar [semanticscholar.org]
Technical Support Center: Medroxalol Long-Term Oral Therapy Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for conducting long-term oral therapy studies with Medroxalol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antihypertensive agent that functions as a vasodilator and a mixed adrenergic receptor antagonist.[1] Its principal action is to lower blood pressure by decreasing peripheral vascular resistance.[2] It competitively blocks both alpha-1 (α₁) and beta-1 (β₁) adrenergic receptors.[2][3] The ratio of its β₁ to α₁ antagonism is approximately 7 to 1.[3] This dual-action mechanism distinguishes it from many other beta-blockers.
Figure 1: Mechanism of Action for this compound.
Q2: What are the key pharmacokinetic parameters to consider for study design?
Understanding this compound's pharmacokinetic profile is critical for designing a long-term study, particularly for dosing schedules. Following oral administration, this compound has a notably long terminal elimination half-life compared to similar drugs like Labetalol.[4][5] Its bioavailability is approximately 64%.[4][5]
Data Presentation: Pharmacokinetic Comparison
| Parameter | Oral this compound (400 mg) | Oral Labetalol (400 mg) | Reference |
| Terminal Elimination Half-Life (t½) | 15.6 hours | 5.5 hours | [4][5] |
| Time to Peak Plasma Level (Tmax) | 2-3 hours | 1.1 hours | [4][5] |
| Peak Plasma Level (Cmax) | ~450 ng/ml | N/A | [4][5] |
| Bioavailability | 64% | 20% | [4][5] |
| Plasma Clearance | 948 ml/min | 1560 ml/min | [4][5] |
Table 1: Comparison of key pharmacokinetic parameters.
Troubleshooting Guide
Problem: High inter-individual variability in blood pressure response is observed.
Possible Causes & Solutions:
-
Pharmacokinetic Differences: Although bioavailability is relatively high (64%), variations in individual metabolism can lead to different plasma concentrations and therapeutic effects.[4][6] Like many beta-blockers, this compound's metabolism may be influenced by genetic polymorphisms (e.g., debrisoquine hydroxylation phenotype), leading to "poor" vs. "extensive" metabolizers.[6]
-
Solution: Consider genotyping participants for relevant metabolic enzymes if variability is extreme. Stratify data analysis based on metabolic status or measure plasma drug concentrations to correlate exposure with response.
-
-
Patient Adherence: In any long-term study, non-adherence to the dosing regimen is a common challenge that can be mistaken for lack of efficacy.
-
Solution: Implement adherence monitoring strategies, such as pill counts, electronic monitoring caps, or regular patient interviews.
-
-
Concomitant Medications/Diet: Undisclosed use of other medications or dietary supplements can interfere with this compound's action.
-
Solution: Maintain a detailed and regularly updated log of all medications and supplements for each participant.
-
Figure 2: Troubleshooting flowchart for response variability.
Problem: Participants are reporting adverse effects not seen in short-term studies.
Possible Causes & Solutions:
While specific long-term safety data for this compound is limited, data from the similar mixed-blocker Labetalol can provide insights.[7]
-
Common Long-Term Effects: Side effects such as fatigue, dizziness, and nausea may persist or emerge over time.[7]
-
Solution: Use standardized questionnaires at each study visit to systematically track the incidence and severity of adverse events. Evaluate if a dose reduction alleviates mild but persistent side effects.
-
-
Hepatic Function: A notable concern in long-term Labetalol studies was reversible, asymptomatic elevation of liver transaminases.[7] In a small number of cases, this led to discontinuation of the drug.[7]
-
Solution: It is crucial to establish baseline liver function tests (LFTs) for all participants. Schedule regular LFT monitoring (e.g., at 1, 3, 6, and 12 months) throughout the study. If a significant elevation is detected, consider a temporary halt of the drug and re-test to confirm if the effect is drug-related.
-
Experimental Protocols
Protocol 1: Long-Term Antihypertensive Efficacy and Safety Monitoring
This protocol outlines a workflow for assessing this compound's performance over an extended period.
-
Objective: To determine the sustained efficacy of oral this compound in reducing blood pressure and to monitor for potential long-term adverse events.
-
Methodology:
-
Screening & Baseline: Recruit participants meeting inclusion criteria (e.g., Stage 1 or 2 hypertension).[8] Perform a washout period for any existing antihypertensive medications. Record baseline blood pressure (average of 3 readings), heart rate, and conduct baseline blood work, including LFTs and renal function panels.[9][10]
-
Dose Titration: Begin all participants on a low, fixed starting dose of this compound. Over a period of 4-8 weeks, titrate the dose upwards based on blood pressure response, aiming for a target BP of <130/80 mm Hg, or until the maximum tolerated dose is reached.[8]
-
Long-Term Maintenance: Once a stable dose is achieved, enter the maintenance phase (e.g., 12 months).
-
Regular Monitoring Visits (e.g., monthly for 3 months, then quarterly):
-
Data Analysis: The primary endpoint is the change in trough systolic and diastolic blood pressure from baseline compared to a control group, if applicable.[9] Secondary endpoints include the percentage of patients achieving the target blood pressure and the incidence of adverse events.
-
Figure 3: Workflow for a long-term this compound study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the clinical pharmacokinetics and concentration-effect relationships for this compound and labetalol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the clinical pharmacokinetics and concentration-effect relationships for this compound and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. Multicenter clinical evaluation of long-term efficacy and safety of labetalol in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. nurseslabs.com [nurseslabs.com]
Ensuring reproducibility in Medroxalol research findings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their Medroxalol research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive antagonist of both alpha- and beta-adrenergic receptors.[1][2][3] It also possesses vasodilatory properties, which contribute to its antihypertensive effects.[1][4][5] Its action of blocking both receptor types leads to a decrease in peripheral vascular resistance and a reduction in blood pressure.[1]
Q2: What are the key differences in this compound's potency at alpha- vs. beta-adrenergic receptors?
In vitro studies have shown that this compound has different potencies at alpha- and beta-adrenergic receptors. In rabbit aortic strips, it acts as a competitive antagonist at alpha-adrenergic receptors with a pA2 value of 6.09.[1] In guinea pig atria, it acts as a competitive antagonist at beta-adrenergic receptors with a pA2 value of 7.73.[1] This indicates a higher potency for beta-adrenergic receptor blockade. Compared to other well-known adrenergic antagonists, this compound is 0.02 times as potent as phentolamine at alpha-receptors and 0.09 times as potent as propranolol at beta-receptors.[1]
Q3: What are the recommended storage conditions for this compound stock solutions to ensure stability?
To maintain the stability and activity of this compound, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3][6] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Q4: Are there known issues with the solubility of this compound?
This compound is soluble in DMSO.[3][7] To enhance solubility, it is recommended to gently warm the solution to 37°C and use an ultrasonic bath.[3] Inconsistent dissolution can be a significant source of variability in experimental results.
Troubleshooting Guides
Problem 1: Inconsistent dose-response curves in in-vitro assays.
-
Question: My dose-response curves for this compound's antagonist activity are not reproducible between experiments. What could be the cause?
-
Answer: Several factors can contribute to this issue:
-
Compound Stability: Ensure that your this compound stock solutions are fresh and have been stored correctly. As a precaution, prepare fresh dilutions for each experiment from a recently prepared stock solution.
-
Solubility: Incomplete solubilization of this compound can lead to inaccurate concentrations. Confirm complete dissolution in your vehicle (e.g., DMSO) before further dilution in aqueous buffers.
-
Vehicle Effects: High concentrations of DMSO can have independent effects on cells or tissues. Ensure that the final concentration of the vehicle is consistent across all experimental conditions and is at a level that does not affect the assay readout.
-
Assay Conditions: Factors such as incubation time, temperature, and pH can influence receptor binding and cellular responses. Standardize these parameters across all experiments.
-
Cell/Tissue Variability: If using cell lines, ensure they are from a consistent passage number and are not cultured for extended periods, which can lead to phenotypic drift. If using primary tissues, variability between donor animals can be a factor.
-
Problem 2: Unexpected or weak antihypertensive effects in animal models.
-
Question: I am not observing the expected decrease in blood pressure in my animal model after administering this compound. Why might this be happening?
-
Answer: Consider the following potential causes:
-
Route of Administration and Bioavailability: this compound's bioavailability can differ significantly between oral and intravenous administration.[8][9][10] The terminal elimination half-life is also longer after oral administration.[8][10] Ensure the chosen route and dosage are appropriate for your experimental goals and are consistent with published studies.
-
Animal Strain and Model: The cardiovascular properties of this compound have been characterized in spontaneously hypertensive rats (SHR).[1] The response to this compound may differ in other strains or models of hypertension.
-
Anesthesia: If using an anesthetized animal model, the anesthetic agent can influence cardiovascular parameters and potentially interact with the effects of this compound.
-
Drug Formulation: For oral administration, the formulation can impact absorption. Ensure the drug is appropriately formulated for gavage.
-
Problem 3: Difficulty in demonstrating both alpha- and beta-blockade.
-
Question: I am having trouble designing an experiment that clearly demonstrates this compound's dual alpha- and beta-adrenergic antagonist activity. What is a reliable approach?
-
Answer: A common method involves using selective adrenergic agonists to challenge the system in the presence and absence of this compound.
-
For Beta-Blockade: Use a beta-agonist like isoproterenol to induce a response (e.g., increased heart rate in vivo or in isolated atria). Pre-treatment with this compound should antagonize this effect.[1]
-
For Alpha-Blockade: Use an alpha-agonist like phenylephrine to induce a response (e.g., vasoconstriction or an increase in blood pressure).[1] this compound should inhibit this response.
-
Controls: It is crucial to include appropriate controls, such as a selective beta-blocker (e.g., propranolol) and a selective alpha-blocker (e.g., phentolamine), to confirm the specificity of the responses.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Receptor Type | Tissue Model | Parameter | Value | Reference |
| Alpha-adrenergic | Rabbit Aortic Strips | pA2 | 6.09 | [1] |
| Beta-adrenergic | Guinea Pig Atria | pA2 | 7.73 | [1] |
Table 2: Comparative Potency of this compound
| Receptor Type | Comparator | Relative Potency of this compound | Reference |
| Alpha-adrenergic | Phentolamine | 0.02x | [1] |
| Beta-adrenergic | Propranolol | 0.09x | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Administration | Parameter | Value | Reference |
| Oral (400 mg) | Terminal elimination half-life (t½) | 15.6 h | [8][10] |
| Oral (400 mg) | Peak plasma level | 450 ng/ml | [8][10] |
| Oral (400 mg) | Time to peak | 2-3 h | [8][10] |
| Intravenous (1 mg/kg) | Bioavailability | 64% | [8][10] |
| Intravenous (1 mg/kg) | Plasma clearance | 948 ml/min | [8][10] |
| Intravenous (1 mg/kg) | Terminal elimination half-life (t½) | 7.3 h | [8][10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Adrenergic Receptor Antagonism
This protocol describes a general method for determining the antagonist potency of this compound at alpha- and beta-adrenergic receptors using isolated tissues.
-
Tissue Preparation:
-
For alpha-receptor antagonism, isolate thoracic aortic rings from rabbits.
-
For beta-receptor antagonism, isolate atria from guinea pigs.
-
Mount the tissues in organ baths containing appropriate physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
-
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Agonist Dose-Response:
-
Generate a cumulative concentration-response curve for a selective agonist (e.g., phenylephrine for alpha-receptors, isoproterenol for beta-receptors).
-
-
Antagonist Incubation:
-
Wash out the agonist and allow the tissue to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
-
Repeat Agonist Dose-Response:
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
-
Data Analysis:
-
Compare the agonist dose-response curves in the absence and presence of this compound.
-
A rightward shift in the dose-response curve indicates competitive antagonism.
-
Calculate the pA2 value to quantify the antagonist potency.
-
Protocol 2: In Vivo Evaluation of Antihypertensive Activity
This protocol outlines a method for assessing the antihypertensive effects of this compound in spontaneously hypertensive rats (SHR).
-
Animal Model: Use adult male spontaneously hypertensive rats.
-
Blood Pressure Measurement:
-
Acclimate the animals to the blood pressure measurement procedure (e.g., tail-cuff method) for several days before the experiment to minimize stress-induced hypertension.
-
Alternatively, for continuous monitoring, implant telemetry devices for blood pressure measurement.
-
-
Drug Administration:
-
Administer this compound by oral gavage at various doses (e.g., 12.5, 25, 50 mg/kg).[3]
-
Include a vehicle control group.
-
-
Data Collection:
-
Measure blood pressure and heart rate at baseline and at multiple time points after drug administration.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each treatment group.
-
Compare the effects of different doses of this compound to the vehicle control.
-
Mandatory Visualizations
Caption: this compound's dual blockade of alpha-1 and beta-1 adrenergic signaling pathways.
Caption: General experimental workflow for assessing adrenergic receptor antagonists.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. Antihypertensive and vasodilating effects of acute this compound, a new beta-blocker with beta-2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilation by this compound mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Comparison of the clinical pharmacokinetics and concentration-effect relationships for this compound and labetalol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of this compound, a beta- and alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the clinical pharmacokinetics and concentration-effect relationships for this compound and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Medroxalol and Labetalol's Receptor Antagonist Properties
A Comprehensive Guide for Researchers and Drug Development Professionals
Medroxalol and Labetalol are both antihypertensive agents known for their dual antagonism of alpha- and beta-adrenergic receptors. This guide provides a detailed comparative analysis of their receptor antagonist properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct pharmacological profiles.
Quantitative Comparison of Receptor Antagonist Properties
The antagonist affinity of this compound and Labetalol for α1, β1, and β2 adrenergic receptors has been evaluated in various studies. The following table summarizes the available quantitative data. It is important to note that direct comparative studies with uniform methodologies are limited, and thus, the presented values are compiled from different sources.
| Drug | Receptor | Parameter | Value | Species/Tissue | Reference |
| This compound | α-adrenergic | pA2 | 6.09 | Rabbit aortic strips | [1] |
| β-adrenergic | pA2 | 7.73 | Guinea pig atria | [1] | |
| Labetalol | α1-adrenergic | Potency Order | Prazosin >> RR-SR > Labetalol | Rat cerebral cortex | [2] |
| β1-adrenergic | Relative Affinity | RR-SR isomer combination is ~3x more potent than Labetalol | Rat heart | [2] | |
| β:α Antagonism Ratio | Ratio | ~3:1 (oral administration) | Human | [3][4] | |
| β:α Antagonism Ratio | Ratio | ~7:1 (intravenous administration) | Human | [3][4] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. The data for Labetalol is presented as relative potency and ratios due to the limited availability of specific Ki or IC50 values in the reviewed literature. Labetalol is a racemic mixture of four stereoisomers, with the (R,R) and (S,R) isomers contributing most to the β and α antagonism, respectively, which adds complexity to its pharmacological profile.[2]
Experimental Protocols
The determination of receptor antagonist properties, such as pA2, Ki, or IC50 values, is commonly achieved through radioligand binding assays.
Radioligand Binding Assay for Receptor Antagonist Affinity
Objective: To determine the affinity of a test compound (e.g., this compound or Labetalol) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (α1, β1, or β2).
-
Radioligand specific for the target receptor (e.g., [3H]prazosin for α1, [3H]dihydroalprenolol for β).
-
Unlabeled test compound (this compound or Labetalol) at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the incubation buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. For the determination of pA2 values, the experiment is designed to measure the shift in the agonist concentration-response curve caused by the antagonist.
Signaling Pathways and Experimental Workflow
Adrenergic Receptor Signaling Pathways
The antagonism of α1, β1, and β2 adrenergic receptors by this compound and Labetalol interferes with their respective downstream signaling cascades.
Caption: Downstream signaling pathways of α1, β1, and β2 adrenergic receptors.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the antagonist affinity of a compound.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
Both this compound and Labetalol exhibit antagonist activity at alpha and beta-adrenergic receptors, contributing to their antihypertensive effects. This compound demonstrates a higher ratio of beta- to alpha-adrenoceptor antagonism compared to oral Labetalol.[5] Labetalol, being a non-selective beta-blocker, antagonizes both β1 and β2 receptors.[3][4] The choice between these agents in a research or clinical setting may depend on the desired balance of alpha and beta blockade and the specific receptor subtype selectivity required. The provided experimental protocols and pathway diagrams offer a foundational understanding for further investigation into the nuanced pharmacological differences between these two compounds.
References
- 1. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Medroxalol's Antihypertensive Efficacy: A Comparative Clinical Trial Analysis
An examination of clinical trial data reveals Medroxalol as an effective agent in the management of mild to moderate hypertension, demonstrating significant blood pressure reduction both as a monotherapy and in combination with other antihypertensive agents. This guide provides a comparative analysis of this compound's performance against placebo and other beta-blockers, supported by experimental data and detailed methodologies from key clinical studies.
This compound is an antihypertensive drug that functions as a competitive antagonist at both alpha- and beta-adrenergic receptors.[1] Its primary mechanism of action involves blocking these receptors, which leads to a decrease in peripheral vascular resistance and subsequently lowers blood pressure.[1] In-vitro studies have shown its potency, being approximately 0.02 times as potent as phentolamine at alpha-receptors and 0.09 times as potent as propranolol at beta-receptors.[1]
Comparative Clinical Efficacy in Blood Pressure Reduction
Clinical trials have consistently demonstrated this compound's ability to lower systolic and diastolic blood pressure. A key single-blind, placebo-controlled study involving 29 patients with mild to moderate hypertension provides robust evidence of its efficacy.
Table 1: Summary of Blood Pressure Reduction in a 12-Week Single-Blind Clinical Trial of this compound
| Treatment Phase | N | Mean Daily Dose | Mean Standing Blood Pressure Reduction (Systolic/Diastolic in mm Hg) |
| This compound Monotherapy (First 6 weeks) | 26 | 388-407 mg | 15.6 / 12.0 |
| This compound + Hydrochlorothiazide (Subsequent 6 weeks) | 13 | Variable | Further reduction allowing for decreased this compound dosage |
| This compound + Placebo (Subsequent 6 weeks) | 13 | 388-407 mg | Maintained reduction from monotherapy |
Data sourced from a 12-week, single-blind study in patients with mild to moderate hypertension.[2]
In this trial, oral doses of 100-400 mg of this compound administered twice daily were effective in reducing standing diastolic pressure to below 100 mm Hg in 21 of the 26 subjects who completed the study.[2] The addition of hydrochlorothiazide, a diuretic, to the treatment regimen allowed for a reduction in the required dosage of this compound to achieve similar blood pressure control.[2] Upon withdrawal of this compound, blood pressure and heart rate trended back towards pre-treatment levels.[2]
Head-to-Head Comparison with Labetalol
A double-blind, crossover study in nine normotensive male volunteers compared the pharmacodynamic profiles of this compound and Labetalol, another mixed alpha- and beta-adrenoceptor antagonist. While this study was conducted in a normotensive population and thus does not provide direct comparative data on blood pressure reduction in hypertensive patients, it offers valuable insights into the relative antagonist activities of the two drugs. The study found that this compound exhibited a ratio of beta-1 to alpha-1 adrenoceptor antagonism of approximately 7 to 1, compared to a 3 to 1 ratio for Labetalol, suggesting a stronger relative beta-blocking activity for this compound.[3][4]
Experimental Protocols
To ensure the validity and reproducibility of the findings, the methodologies of the key clinical trials are detailed below.
Study of this compound in Mild to Moderate Hypertension
-
Study Design: A 12-week, single-blind, placebo-controlled clinical trial.[2]
-
Patient Population: 29 patients diagnosed with mild to moderate hypertension, characterized by a standing blood pressure ranging from 188-130/130-100 mm Hg.[2]
-
Treatment Protocol:
-
Weeks 1-4 (Placebo Run-in): All patients received a placebo.[2]
-
Weeks 5-10 (this compound Monotherapy): Patients were administered oral this compound at doses ranging from 100-400 mg twice daily.[2]
-
Weeks 11-16 (Combination Therapy): Patients were divided into two groups. One group received this compound in combination with 12.5 mg of hydrochlorothiazide twice daily, while the other group received this compound with a placebo.[2]
-
Weeks 17-20 (Washout): this compound was discontinued and replaced with a placebo for all participants.[2]
-
-
Efficacy Endpoint: The primary efficacy endpoint was the reduction in standing diastolic blood pressure.[2]
Comparative Study of this compound and Labetalol
-
Patient Population: Nine healthy, normotensive male volunteers.[4][5]
-
Treatment Protocol: Each participant received single oral doses of 400 mg of this compound, 400 mg of Labetalol, and a matching placebo in a randomized order, with a washout period between each treatment.[4][5]
-
Efficacy Endpoints: The study assessed the antagonism of isoprenaline-induced increases in heart rate and decreases in diastolic blood pressure to determine the relative beta-adrenoceptor blocking activity. The antagonism of phenylephrine-induced pressor responses was used to assess alpha-1 adrenoceptor blockade.[3][4]
Signaling Pathway of this compound
This compound exerts its antihypertensive effect by blocking the action of catecholamines (epinephrine and norepinephrine) at both alpha-1 and beta-1 adrenergic receptors. This dual blockade leads to a reduction in both vasoconstriction and cardiac output, ultimately lowering blood pressure.
Caption: this compound's dual blockade of adrenergic signaling.
Experimental Workflow for a Hypertension Clinical Trial
The typical workflow for a clinical trial investigating a new antihypertensive agent like this compound involves several key stages, from patient recruitment to data analysis.
Caption: Workflow of a typical antihypertensive clinical trial.
References
- 1. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of mild and moderate hypertension with this compound, an alpha- and beta-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound and labetalol, drugs with combined alpha- and beta-adrenoceptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Unveiling the Multifaceted Mechanism of Medroxalol: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Medroxalol, a vasodilator beta-blocker, across various animal species. Through a detailed comparison with other adrenergic antagonists, this document elucidates the unique pharmacological profile of this compound, supported by experimental data from in vivo and in vitro studies.
Executive Summary
This compound is an antihypertensive agent characterized by its dual antagonism of both alpha and beta-adrenergic receptors.[1][2] A significant portion of its hypotensive effect is also attributed to a beta-2-adrenergic-receptor-mediated vasodilation.[2] This guide delves into the experimental evidence that substantiates this multifaceted mechanism in several animal models, including dogs, rats, guinea pigs, and rabbits. By presenting detailed experimental protocols, comparative quantitative data, and visual representations of signaling pathways and workflows, this document serves as a critical resource for researchers in cardiovascular pharmacology and drug development.
Comparative Analysis of Receptor Antagonism
This compound's interaction with adrenergic receptors has been quantified in various isolated tissue preparations, allowing for a direct comparison of its potency with other well-established antagonists. The pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve, is a standard measure of antagonist potency.
| Drug | Animal Species | Tissue | Receptor Type | pA2 Value | Reference Compound | Relative Potency |
| This compound | Rabbit | Aortic Strips | Alpha-adrenergic | 6.09[1] | Phentolamine | 0.02x as potent[1] |
| This compound | Guinea Pig | Atria | Beta-adrenergic | 7.73[1] | Propranolol | 0.09x as potent[1] |
| Labetalol | - | - | Beta/Alpha Ratio | 3:1 (oral), 6.9:1 (IV)[3] | - | - |
| Propranolol | Cat | Papillary Muscle | Beta-adrenergic | 8.3[4] | - | - |
In Vivo Hemodynamic Effects: A Cross-Species Look
The antihypertensive effects of this compound have been demonstrated in vivo in both anesthetized dogs and spontaneously hypertensive rats (SHR).
| Animal Model | Drug Administration | Effect on Blood Pressure | Effect on Heart Rate | Comparison |
| Anesthetized Dogs | Intravenous | Reduced | Reduced | - |
| Spontaneously Hypertensive Rats (SHR) | Oral | Long-lasting reduction | - | More potent than phentolamine[1] |
| Reserpinized Pithed Rats | Intravenous | Propranolol-sensitive decrease in diastolic BP | No alteration[2] | Labetalol produced similar but less potent effects[2] |
Signaling Pathways of this compound
This compound exerts its effects through two primary signaling pathways: antagonism of alpha-1 adrenergic receptors and a combination of antagonism and partial agonism at beta-adrenergic receptors, with a notable vasodilatory effect mediated by beta-2 receptors.
Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of the findings, this section provides detailed methodologies for the key experiments cited in this guide.
In Vivo Anesthetized Dog Model for Hemodynamic Studies
Objective: To evaluate the effects of intravenously administered this compound on systemic blood pressure and heart rate.
Methodology:
-
Healthy adult mongrel dogs of either sex are anesthetized with a suitable agent (e.g., sodium pentobarbital).
-
The trachea is cannulated to ensure a patent airway, and a femoral vein and artery are cannulated for drug administration and direct blood pressure measurement, respectively.
-
A pressure transducer is connected to the arterial cannula to record systolic, diastolic, and mean arterial pressures. Heart rate is derived from the pressure waveform.
-
After a stabilization period to ensure baseline hemodynamic stability, this compound is administered intravenously in a dose-dependent manner.
-
Hemodynamic parameters are continuously recorded before, during, and after drug administration to determine the dose-response relationship.
In Situ Isolated Perfused Gracilis Muscle Preparation in Dogs
Objective: To assess the direct vasodilator effect of this compound on skeletal muscle vasculature.
Methodology:
-
Following the general anesthesia and cannulation as described above, the gracilis muscle is surgically isolated, preserving its main artery, vein, and nerve supply.
-
The gracilis artery is cannulated and perfused with autologous blood from a femoral artery using a constant flow pump. Perfusion pressure is monitored as an index of vascular resistance.
-
This compound is infused directly into the arterial supply of the gracilis muscle.
-
Changes in perfusion pressure are recorded to determine the local vasodilator effect of the drug, independent of systemic hemodynamic changes.
Reserpinized Pithed Rat Model
Objective: To study the peripheral vascular effects of this compound in the absence of central nervous system and reflex influences.
Methodology:
-
Male rats are pre-treated with reserpine to deplete catecholamine stores.
-
The rats are anesthetized, and the trachea is cannulated for artificial ventilation.
-
A steel rod is passed through the braincase and down the spinal canal to destroy the central nervous system (pithing).
-
The carotid artery and jugular vein are cannulated for blood pressure recording and drug administration, respectively.
-
A continuous intravenous infusion of an alpha-agonist (e.g., angiotensin) is used to maintain a stable blood pressure.
-
This compound is administered intravenously, and changes in diastolic blood pressure are recorded.
In Vitro Isolated Guinea Pig Trachea Preparation
Objective: To characterize the beta-2 adrenergic receptor-mediated relaxant effect of this compound on airway smooth muscle.
Methodology:
-
Male guinea pigs are euthanized, and the trachea is excised and placed in a Krebs-Henseleit solution.
-
The trachea is cut into rings and suspended in an organ bath containing the Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
The tracheal rings are connected to an isometric force transducer to measure changes in tension.
-
The tissues are pre-contracted with an agent like histamine or carbachol.
-
Cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation is recorded.
Conclusion
The collective evidence from a range of animal models robustly supports the dual alpha- and beta-adrenergic antagonist properties of this compound, with a significant contribution from beta-2 receptor-mediated vasodilation to its overall antihypertensive effect. The cross-species data presented in this guide provides a solid foundation for understanding the intricate mechanism of action of this compound and serves as a valuable reference for further preclinical and clinical research in the field of cardiovascular therapeutics.
References
- 1. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilation by this compound mediated by beta 2-adrenergic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Medroxalol's vasodilating effects in comparison to other beta-blockers with beta-2-adrenergic stimulation
Medroxalol is a beta-adrenoceptor antagonist with vasodilating properties attributed to its partial agonist activity at beta-2-adrenergic receptors. This guide provides a comparative analysis of this compound's vasodilating effects against other beta-blockers that also exhibit beta-2-adrenergic stimulation, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: Beta-2-Adrenergic Receptor-Mediated Vasodilation
Beta-blockers possessing intrinsic sympathomimetic activity (ISA) at the beta-2-adrenergic receptor can induce vasodilation by stimulating these receptors on vascular smooth muscle cells. This action counteracts the vasoconstrictor effects of alpha-adrenergic stimulation, leading to a reduction in peripheral vascular resistance. This compound's hypotensive effect is substantially due to this beta-2-adrenergic-receptor-mediated vasodilation.[1] Other beta-blockers with similar properties include pindolol and celiprolol. In contrast, non-vasodilating beta-blockers like metoprolol and atenolol lack this beta-2 agonist activity and may even increase peripheral resistance.
Comparative Hemodynamic Effects
Direct head-to-head clinical trials comparing the vasodilating effects of this compound against a wide range of other beta-blockers with beta-2 agonist activity are limited. However, data from various studies allow for a comparative assessment.
A study in patients with mild to moderate essential hypertension demonstrated that a single 200 mg oral dose of this compound produced a significant increase in brachial artery diameter, blood velocity, and flow, with a concomitant decrease in forearm vascular resistance.[2] Another study in normotensive males compared single 400 mg oral doses of this compound and labetalol, another vasodilating beta-blocker (which also has alpha-blocking properties). Both drugs significantly reduced blood pressure without significant changes in heart rate.[3]
The following table summarizes the vasodilating mechanisms and reported hemodynamic effects of this compound and other relevant beta-blockers.
| Drug | Mechanism of Vasodilation | Change in Forearm Blood Flow | Change in Forearm Vascular Resistance | Key Findings & Citations |
| This compound | Beta-2-adrenergic agonism, Alpha-1-adrenergic blockade | ↑ (Significant increase) | ↓ (Significant decrease) | A substantial portion of its hypotensive effect is due to beta-2-mediated vasodilation.[1] In hypertensive patients, a 200 mg oral dose significantly increased brachial artery diameter and flow while decreasing forearm vascular resistance.[2] Compared to labetalol, this compound showed greater beta-adrenoceptor antagonism.[3] |
| Pindolol | Intrinsic Sympathomimetic Activity (ISA) at Beta-2 receptors | ↑ or No Change | ↓ | Reduces blood pressure primarily through vascular effects. In hypertensive patients, pindolol reduced vascular resistance in the calves, while metoprolol tended to increase it.[4] |
| Celiprolol | Beta-2-adrenergic agonism, weak alpha-2 antagonism | No significant change at rest | ↓ | The lack of peripheral vasoconstriction is likely due to its partial beta-2-receptor agonistic effect.[5] In a one-year study, celiprolol decreased total peripheral resistance by 11.2% compared to a 1.7% decrease with metoprolol.[6] |
| Labetalol | Alpha-1-adrenergic blockade, non-selective beta-blockade with some ISA | ↑ | ↓ | Reduces peripheral resistance through alpha-1 blockade.[7] Single oral doses of 400 mg significantly reduced blood pressure.[3] |
| Carvedilol | Alpha-1-adrenergic blockade, non-selective beta-blockade | Not specifically reported in direct comparison | ↓ | Causes vasodilation primarily through alpha-1-receptor blockade.[7] |
| Nebivolol | Beta-1 selective blockade, Nitric Oxide (NO)-mediated vasodilation | ↑ | ↓ | Induces endothelium-dependent vasodilation by stimulating nitric oxide bioactivity, a different mechanism than beta-2 agonism.[7] |
| Atenolol (Non-vasodilating control) | Beta-1 selective blockade | ↓ | ↑ | A non-vasodilating beta-blocker, often used as a comparator, which can increase peripheral resistance.[7] |
| Metoprolol (Non-vasodilating control) | Beta-1 selective blockade | ↓ | ↑ | Tends to increase peripheral vascular resistance.[7] |
Experimental Protocols
A key method for assessing the vasodilating effects of these drugs is venous occlusion plethysmography to measure forearm blood flow.
Protocol: Forearm Blood Flow Measurement by Venous Occlusion Plethysmography
Objective: To quantify changes in forearm blood flow in response to intra-arterial drug infusion.
Equipment:
-
Strain-gauge plethysmograph
-
Inflatable cuffs for the wrist and upper arm
-
Intra-arterial catheter for drug infusion into the brachial artery
-
Infusion pump
-
Data acquisition system
Procedure:
-
Subject Preparation: Subjects should be in a supine position in a temperature-controlled room. The arm to be studied is slightly elevated above the level of the heart to ensure venous drainage.
-
Cuff Placement: A wrist cuff is placed to exclude hand circulation from the measurement and is inflated to a suprasystolic pressure (e.g., 200 mmHg). An upper arm cuff is placed for venous occlusion.
-
Strain Gauge Placement: A mercury-in-silastic strain gauge is placed around the widest part of the forearm to measure changes in circumference.
-
Baseline Measurement: Baseline forearm blood flow is measured by inflating the upper arm cuff to a pressure that occludes venous return but does not affect arterial inflow (typically 40-50 mmHg) for short periods (e.g., 7-15 seconds) interspersed with periods of deflation. The rate of increase in forearm circumference during occlusion reflects the arterial inflow.
-
Drug Infusion: The beta-blocker or control substance is infused at a constant rate through the intra-arterial catheter.
-
Repeat Measurements: Forearm blood flow measurements are repeated at regular intervals during the drug infusion to determine the drug's effect on vascular resistance.
-
Data Analysis: Forearm blood flow is calculated from the rate of change in forearm volume and is typically expressed as ml/100ml of forearm tissue/minute. Forearm vascular resistance is calculated as mean arterial pressure divided by forearm blood flow.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of beta-2-adrenergic receptor-mediated vasodilation and a typical experimental workflow for comparing these drugs.
Caption: Beta-2 adrenergic receptor signaling pathway leading to smooth muscle relaxation.
Caption: A generalized workflow for a clinical trial comparing vasodilating beta-blockers.
References
- 1. Cardiovascular properties of this compound, a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. repository.niddk.nih.gov [repository.niddk.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. med.libretexts.org [med.libretexts.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Medroxalol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds like Medroxalol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological impact of pharmaceutical research. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions:
Prior to handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding the compound's specific hazards, handling procedures, and required personal protective equipment (PPE). In the absence of a specific SDS for this compound, researchers should handle it with the caution appropriate for a novel compound of unknown toxicity.
Standard Operating Procedure for this compound Disposal:
The following procedure outlines the recommended steps for the collection, segregation, and disposal of this compound waste in a laboratory environment.
1. Waste Identification and Segregation:
-
Initial Assessment: Determine if the this compound waste is classified as hazardous or non-hazardous. As a research compound, and in the absence of a definitive classification, it is prudent to treat all this compound waste as hazardous chemical waste.
-
Waste Streams: Segregate this compound waste into the following streams:
-
Solid Waste: Includes unused or expired pure compound, contaminated lab consumables (e.g., weighing paper, gloves, pipette tips), and empty stock containers.
-
Liquid Waste: Consists of stock solutions, experimental solutions containing this compound, and rinsates from cleaning contaminated glassware.
-
Sharps Waste: Encompasses any needles or syringes used for the administration of this compound solutions.
-
2. Waste Collection and Labeling:
-
Containers: Use designated, leak-proof, and chemically compatible waste containers.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste (for liquid waste)
-
The primary hazard(s) (e.g., "Toxic," "Harmful if Swallowed")
-
The date of accumulation
-
3. Disposal Pathway:
The proper disposal of this compound waste is contingent on its form and the institutional and regulatory guidelines in place.
Table 1: this compound Waste Disposal Summary
| Waste Stream | Collection Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and durable hazardous waste container. | Arrange for pickup and disposal by a licensed hazardous waste management company. Incineration is the preferred method of destruction for pharmaceutical waste. |
| Liquid this compound Waste | Labeled, sealed, and chemically resistant hazardous waste container. | DO NOT pour down the drain. Arrange for pickup and disposal by a licensed hazardous waste management company. |
| Contaminated Labware | Labeled hazardous waste container. | Dispose of as solid hazardous waste. |
| Empty Stock Containers | Original container, defaced to prevent reuse. | Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines, which may allow for disposal in regular trash if thoroughly decontaminated. |
Experimental Protocols for Decontamination:
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble. Collect all rinsate as hazardous liquid waste.
-
Wash: Wash the glassware with a suitable laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
Logical Workflow for this compound Disposal Decision-Making:
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.
Environmental Considerations and Best Practices:
-
Never dispose of this compound down the drain. Pharmaceutical compounds can persist in the environment and have adverse effects on aquatic life.
-
Minimize waste generation. Only prepare the amount of this compound solution required for your experiment.
-
Engage with your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on chemical waste disposal and can provide information on licensed waste management vendors.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
Personal protective equipment for handling Medroxalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Medroxalol, a potent mixed alpha- and beta-adrenergic receptor antagonist. The following procedures are based on best practices for handling hazardous pharmaceutical compounds and are intended to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE) and Engineering Controls
Given that this compound is a pharmacologically active substance, appropriate measures must be taken to minimize exposure. The primary methods of control are engineering controls, supplemented by personal protective equipment.
Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the substance.[1][2] The work surface should be covered with a disposable, absorbent, plastic-backed pad to contain any potential spills.[1]
-
Safety Equipment: An emergency eyewash station and a safety shower should be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound. This includes, but is not limited to:
| PPE Category | Specification |
| Hand Protection | Wear two pairs of powder-free, disposable nitrile gloves that have been tested for use with chemotherapy drugs. The outer glove should be removed and disposed of immediately after handling is complete. |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn to protect against splashes. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. |
| Respiratory Protection | For tasks with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage in a designated unpacking area with adequate ventilation.[1] It is recommended to wear a protective gown and two pairs of gloves during unpacking.[1]
-
This compound powder should be stored at -20°C.[3] Stock solutions in solvent should be stored at -80°C.[3]
-
All containers of this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
2. Preparation of Solutions:
-
All weighing and solution preparation activities must be performed within a chemical fume hood.
-
Use a dedicated set of non-sparking tools and equipment for handling the powder.
-
When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
3. Handling and Experimental Use:
-
Always handle this compound solutions with the required PPE.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Gently scoop the material into a sealable, labeled container for hazardous waste. Clean the spill area with a suitable decontaminating solution. |
| Major Spill | Evacuate the area immediately and prevent re-entry. Notify the appropriate emergency response team and provide them with information about the spilled substance. |
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Collect all solid waste, including used gloves, gowns, and absorbent pads, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Do not dispose of this compound down the drain or in the regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway illustrating this compound's antagonistic effects.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
